7-Bromo-8-fluoroquinoline: A Comprehensive Technical Guide for Researchers
Introduction: The Strategic Importance of Halogenated Quinolines in Modern Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Halogenated Quinolines in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad range of biological activities. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto the quinoline ring system has proven to be a powerful strategy for modulating the physicochemical and pharmacological properties of these molecules. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity, and alter electronic properties, while a bromine atom can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.
This technical guide provides an in-depth exploration of 7-Bromo-8-fluoroquinoline , a heterocyclic compound of significant interest to researchers and scientists in the field of drug development. Its unique substitution pattern presents a valuable platform for the synthesis of novel bioactive molecules. This document will serve as a comprehensive resource, detailing its core physical and chemical properties, a plausible and detailed synthetic methodology, and a discussion of its potential applications in the context of modern therapeutic research.
Physicochemical and Structural Characteristics
A thorough understanding of the fundamental properties of a compound is critical for its effective application in research and development. The key identifiers and physicochemical properties of 7-Bromo-8-fluoroquinoline are summarized below.
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms.
¹³C NMR: The carbon NMR spectrum will display nine unique signals corresponding to the carbon atoms of the quinoline ring. The carbons directly attached to the heteroatoms (N, F, Br) will exhibit characteristic chemical shifts.
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns of fluoroquinolones often involve the loss of small molecules such as HCN or HF, and cleavage of substituents.[3]
Synthesis of 7-Bromo-8-fluoroquinoline: A Plausible Experimental Protocol
A direct, experimentally verified synthesis for 7-Bromo-8-fluoroquinoline is not extensively documented in readily accessible literature. However, based on established synthetic methodologies for substituted quinolines, a robust and logical synthetic route can be proposed. The following protocol outlines a multi-step synthesis commencing from a commercially available starting material, employing the well-established Gould-Jacobs reaction.[4]
Synthetic Strategy Overview
The proposed synthesis involves a two-step sequence:
Gould-Jacobs Reaction: Condensation of 3-bromo-2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to form the 4-hydroxyquinoline core.
Reduction and Aromatization: Conversion of the 4-hydroxyquinoline intermediate to the final product, 7-Bromo-8-fluoroquinoline.
Advanced Chemical Safety and Synthetic Utility Profile: 7-Bromo-8-fluoroquinoline
Executive Summary While a standard Material Safety Data Sheet (SDS) provides baseline regulatory compliance, it often lacks the mechanistic context required for advanced drug development. As a Senior Application Scientis...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
While a standard Material Safety Data Sheet (SDS) provides baseline regulatory compliance, it often lacks the mechanistic context required for advanced drug development. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between regulatory hazard data and practical, bench-level execution. This guide translates the physicochemical profile of 7-Bromo-8-fluoroquinoline into field-proven, self-validating protocols, specifically focusing on its critical role as a building block for epigenetic therapeutics.
Physicochemical Profiling and Mechanistic Toxicology
To safely handle and effectively utilize 7-Bromo-8-fluoroquinoline, researchers must first understand how its molecular structure dictates its behavior. The presence of the highly electronegative fluorine atom at the C8 position, combined with the bulky bromine at C7, significantly alters the electron density of the quinoline core. This structural modification enhances lipophilicity and membrane permeability, directly driving its toxicological profile.
Quantitative Physicochemical and Hazard Data
The following table synthesizes the core physical properties and Global Harmonized System (GHS) hazard classifications for this compound:
The Acute Tox. 4 classification across all primary exposure routes[2] is a direct consequence of the molecule's enhanced ability to cross the stratum corneum (dermal) or alveolar epithelium (inhalation). Once systemic, the halogenated quinoline core can interact with central nervous system (CNS) receptors, causing the drowsiness and dizziness characteristic of its STOT SE 3 (H336) designation[2]. Furthermore, its capacity to disrupt lipid bilayers makes it a potent dermal and ocular irritant (H315, H319)[2].
Self-Validating Safe Handling Protocols
Standard SDS instructions often state "use with adequate ventilation." In a rigorous drug development setting, this must be translated into a self-validating system where every safety step includes a built-in verification mechanism to prevent exposure.
Protocol 1: Gravimetric Dispensing and Containment
Step 1: Engineering Control Verification.
Action: Conduct all handling within a certified chemical fume hood.
Validation: Before opening the container, verify the fume hood monitor displays a face velocity of ≥100 feet per minute (fpm). A stable reading validates that aerosolized particulates will be contained.
Step 2: Barrier Protection.
Action: Don double nitrile gloves, a chemically resistant lab coat, and safety goggles.
Causality: Halogenated aromatics can slowly permeate standard single-layer polymers. Double-gloving provides a validated, sacrificial barrier against H312 (Harmful in contact with skin).
Step 3: Gravimetric Transfer.
Action: Weigh the compound using an anti-static balance enclosure.
Validation: A stable scale reading without drift validates that internal air currents are not actively aerosolizing the toxic powder into the workspace.
Fig 1: Self-validating safety and exposure response workflow for 7-Bromo-8-fluoroquinoline.
Synthetic Utility in Oncology Drug Development
In modern pharmaceutical synthesis, 7-Bromo-8-fluoroquinoline is a highly valued scaffold. It is prominently utilized in the synthesis of substituted bicyclic heterocyclic compounds that act as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) [3]. PRMT5 is an epigenetic enzyme whose overexpression is heavily implicated in cancer cell proliferation, making this quinoline derivative a critical starting material for targeted oncological therapies[3].
Protocol 2: Electrophilic Halogenation for PRMT5 Inhibitor Synthesis
To build the complex bicyclic core of a PRMT5 inhibitor, the quinoline ring must first undergo regioselective functionalization. The following protocol details the N-chlorosuccinimide (NCS) driven chlorination of 7-Bromo-8-fluoroquinoline, adapted from established patent literature[3].
Step 1: Reagent Preparation & Solubilization
Action: Add 7-bromo-8-fluoroquinoline (1 eq, e.g., 15.04 mmol) to N,N-Dimethylformamide (DMF) (10 mL) at 25°C[3].
Validation: Ensure complete dissolution via visual inspection. A clear solution validates the absence of nucleation sites that could cause uneven, localized halogenation.
Step 2: Electrophilic Substitution
Action: Add N-chlorosuccinimide (NCS) (2 eq, e.g., 30.1 mmol) to the stirred solution at 25°C, then elevate the temperature to 100°C for 16 hours[3].
Causality: The electron-deficient nature of the fluoroquinoline ring requires elevated thermal energy (100°C) and a polar aprotic solvent (DMF) to stabilize the transition state during electrophilic halogenation.
Validation: Monitor the reaction via LC-MS at the 8-hour and 16-hour marks. The disappearance of the m/z 226 peak (starting material) validates reaction progression.
Step 3: Quenching and Isolation
Action: Cool the reaction mixture to 25°C, pour onto ice-cold water (100 mL), and stir for 30 minutes[3].
Validation: The formation of a distinct, filterable precipitate upon pouring into the aqueous phase validates successful phase separation and product crashing.
Fig 2: Synthetic functionalization pathway of 7-Bromo-8-fluoroquinoline for PRMT5 inhibitors.
Conclusion
Handling 7-Bromo-8-fluoroquinoline requires a synthesis of rigorous safety compliance and deep chemical intuition. By understanding that its Acute Tox. 4 and STOT SE 3 hazards are driven by its lipophilic, halogenated structure, researchers can implement self-validating engineering controls that guarantee safety. Concurrently, exploiting these exact structural properties enables the successful synthesis of highly targeted, complex epigenetic inhibitors.
Electronic and steric effects of 7-Bromo-8-fluoroquinoline derivatives
An In-Depth Technical Guide on the Electronic and Steric Effects of 7-Bromo-8-fluoroquinoline Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a privileged st...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Electronic and Steric Effects of 7-Bromo-8-fluoroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutic agents and functional materials. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of its electronic and steric properties, which in turn dictates its biological activity and physicochemical characteristics. This technical guide provides a comprehensive analysis of the electronic and steric effects imparted by 7-bromo and 8-fluoro substitution on the quinoline core. By dissecting the interplay of these two halogen atoms, we aim to provide a foundational understanding for the rational design of 7-bromo-8-fluoroquinoline derivatives with tailored properties for various applications, particularly in drug development.
Introduction: The Significance of the Quinoline Scaffold
Quinolines and their derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The efficacy of these compounds is intimately linked to the nature and position of substituents on the bicyclic aromatic ring system.[4][5] Modifications at the C-7 and C-8 positions, in particular, have been shown to profoundly influence the pharmacokinetic and pharmacodynamic profiles of quinoline-based drugs.[6] The introduction of halogen atoms, such as bromine and fluorine, is a common strategy in medicinal chemistry to modulate a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[7]
This guide focuses on the 7-bromo-8-fluoroquinoline core, a substitution pattern that introduces a unique combination of electronic and steric features. Understanding these effects is paramount for predicting the reactivity of these derivatives and for designing molecules with enhanced potency and selectivity.
Deciphering the Electronic Landscape: Inductive and Resonance Effects
The electronic character of the 7-bromo-8-fluoroquinoline ring is primarily governed by the inductive and resonance effects of the halogen substituents. Both bromine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect).[8]
Diagram 1: Electronic Effects on the 7-Bromo-8-fluoroquinoline Core
Caption: Interplay of inductive and resonance effects in 7-bromo-8-fluoroquinoline.
The Dominant Inductive Effect
Due to their high electronegativity, both fluorine and bromine pull electron density away from the aromatic ring through the sigma bond network. This -I effect is most pronounced at the carbons directly attached to the halogens (C-7 and C-8) and diminishes with distance. The fluorine atom, being more electronegative than bromine, exerts a stronger -I effect. This overall electron withdrawal makes the quinoline ring more electron-deficient compared to the unsubstituted parent molecule.
The Counteracting Resonance Effect
Halogens also possess lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in a resonance-donating effect (+M or +R effect). However, for halogens, this resonance effect is generally weaker than their inductive effect. This is particularly true for fluorine, where the orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon is more effective than the overlap between the larger 4p orbital of bromine and the 2p orbital of carbon. Despite this, the strong -I effect of both halogens overwhelms their +M effect, leading to a net deactivation of the ring towards electrophilic aromatic substitution but an activation towards nucleophilic aromatic substitution.
Implications for Reactivity: Activation for Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 7-bromo-8-fluoroquinoline ring makes it susceptible to nucleophilic attack. This is a key feature for the synthesis of derivatives, as the bromine atom at the 7-position can potentially be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.[9][10] The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[9] The presence of strong electron-withdrawing groups, like fluorine and bromine, stabilizes this intermediate, thereby accelerating the reaction.[9][10]
It is noteworthy that in SNAr reactions, fluoride can also act as a leaving group, and due to its strong inductive effect stabilizing the Meisenheimer complex, fluoroarenes can be more reactive than their bromo counterparts.[9][11] However, the C-F bond is stronger than the C-Br bond, which can influence the second step of the SNAr mechanism (loss of the leaving group). The relative reactivity at the 7- and 8-positions will depend on the specific nucleophile and reaction conditions.
The Steric Landscape: Size and Conformational Constraints
The steric environment around the 7-bromo-8-fluoroquinoline core is significantly influenced by the size of the bromine atom at the 7-position.
Van der Waals Radii and Steric Hindrance
The van der Waals radius of bromine (1.85 Å) is considerably larger than that of fluorine (1.47 Å) and hydrogen (1.20 Å). This imparts significant steric bulk at the 7-position, which can influence the molecule's conformation and its interactions with other molecules. For instance, the steric hindrance from the bromine atom can affect the rate and regioselectivity of reactions occurring at adjacent positions. In the context of drug design, this steric bulk can either be beneficial, by providing a better fit in a specific binding pocket, or detrimental, by causing steric clashes that prevent optimal binding.
Table 1: Comparison of Van der Waals Radii
Atom
Van der Waals Radius (Å)
Hydrogen
1.20
Fluorine
1.47
Bromine
1.85
Impact on Molecular Conformation
The presence of the bulky bromine atom at the 7-position can influence the preferred conformation of substituents at neighboring positions. While the quinoline ring itself is largely planar, the orientation of any appended functional groups can be restricted by the steric presence of the bromine. This conformational constraint can be a crucial factor in determining the biological activity of a molecule, as it can lock the molecule into a bioactive conformation.
Experimental and Computational Workflows for Characterization
A thorough understanding of the electronic and steric effects of 7-bromo-8-fluoroquinoline derivatives requires a combination of experimental and computational techniques.
Synthesis and Purification
The synthesis of 7-bromo-8-fluoroquinoline derivatives can be approached through various established methods for quinoline synthesis, such as the Gould-Jacobs reaction or electrophilic cyclization of N-(2-alkynyl)anilines, followed by selective halogenation.[4][12]
Diagram 2: Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis and characterization of 7-bromo-8-fluoroquinoline derivatives.
Protocol: General Procedure for Nucleophilic Aromatic Substitution at C-7
Reactant Preparation: Dissolve 7-bromo-8-fluoroquinoline (1 equivalent) in a suitable aprotic polar solvent (e.g., DMSO, DMF).
Nucleophile Addition: Add the desired nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to the reaction mixture.
Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable tools for confirming the structure of 7-bromo-8-fluoroquinoline derivatives.[13][14] The chemical shifts of the aromatic protons and carbons provide valuable information about the electron distribution within the ring.[13][14]
X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about bond lengths, bond angles, and the overall three-dimensional structure of the molecule in the solid state.[15] This is the gold standard for determining steric parameters.
Computational Chemistry
In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can provide significant insights into the electronic and steric properties of these molecules.[16][17]
Diagram 3: Computational Chemistry Workflow
Caption: A typical workflow for the computational analysis of 7-bromo-8-fluoroquinoline derivatives.
Table 2: Key Computational Parameters and Their Significance
Parameter
Significance
HOMO/LUMO Energies
Provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.[18]
Electrostatic Potential (ESP) Map
Visualizes the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions.
Natural Bond Orbital (NBO) Analysis
Quantifies the charge on each atom, providing a numerical representation of the electronic effects.
Calculated Molecular Volume/Surface Area
Offers a quantitative measure of the steric bulk of the molecule and its substituents.
Applications in Drug Design and Materials Science
The unique electronic and steric profile of 7-bromo-8-fluoroquinoline derivatives makes them attractive candidates for various applications.
Drug Development
Modulation of Target Binding: The electron-deficient nature of the ring can facilitate π-π stacking interactions with aromatic residues in a protein's active site. The steric bulk of the bromine can be exploited to achieve selective binding to a particular target.
Improved Pharmacokinetics: The introduction of fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. The lipophilicity of the molecule can also be fine-tuned by the choice of substituents at the 7-position.
Materials Science
The electronic properties of these derivatives suggest potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and solar cells, where electron-transporting materials are required.[1][18] The ability to tune the HOMO-LUMO gap through derivatization is particularly valuable in this context.
Conclusion
The 7-bromo and 8-fluoro substituents on the quinoline core create a unique electronic and steric environment that can be strategically exploited in the design of novel molecules with tailored properties. The strong inductive electron-withdrawing effects of both halogens render the ring electron-deficient, activating it for nucleophilic aromatic substitution and influencing its pKa. The significant steric bulk of the bromine atom at the 7-position provides a handle for modulating molecular conformation and achieving selective interactions. A combined experimental and computational approach is essential for a comprehensive understanding of these effects and for the rational design of 7-bromo-8-fluoroquinoline derivatives for applications in drug discovery and materials science. This guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical space.
References
[Reference to a general review on quinolines in medicinal chemistry, if available in search results]
Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]
Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. [Link]
8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society. [Link]
Exploring weak noncovalent interactions in a few halo-substituted quinolones. RSC Advances. [Link]
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society. [Link]
Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Molecules. [Link]
Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]
Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
7-bromo-8-fluoroquinoline — Chemical Substance Information. NextSDS. [Link]
Exploring weak noncovalent interactions in a few halo-substituted quinolones. RSC Publishing. [Link]
Synthesis, Electrochemistry, Crystal Structures, and Optical Properties of Quinoline Derivatives with a 2,2′-Bithiophene Motif. The Journal of Organic Chemistry. [Link]
Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... Molecules. [Link]
A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis. [Link]
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Pharmaceuticals. [Link]
Theoretical Study of Electrostatic Embedding and Properties of a Novel Quinolinone‐Chalcone Crystal and a Comparative Analysis with Dihydroquinolinone Analogs. ChemistrySelect. [Link]
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. Molecules. [Link]
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. [Link]
Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][4][12]triazines. Structural Chemistry. [Link]
Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Antimicrobial Agents and Chemotherapy. [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Using NMR Spectroscopy and Computational Chemistry to Confirm the Structure of Novel Antibiotic Nocamycin O. Scholarship @ Claremont. [Link]
Computational NMR: from semiempirical spectral simulations to advanced ab initio calculations. Magnetic Resonance in Chemistry. [Link]
Pharmacokinetic Profiling of 7-Bromo-8-fluoroquinoline Compounds: A Comprehensive ADME Guide
Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimalarial to anticancer properties. However, unsubstituted qu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimalarial to anticancer properties. However, unsubstituted quinolines often suffer from rapid hepatic clearance and poor metabolic stability. The strategic introduction of halogens—specifically yielding derivatives like 7-Bromo-8-fluoroquinoline (CAS 1375107-95-1)—represents a sophisticated approach to modulating physicochemical and pharmacokinetic (PK) properties (1)[1].
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we will dissect the causality behind experimental choices and establish self-validating protocols to ensure absolute data integrity during the Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of halogenated quinolines.
Mechanistic Rationale for Halogenation
The causality behind selecting the 7-bromo and 8-fluoro substitutions lies in their distinct electronic and steric effects:
8-Fluoro Substitution: Fluorine is highly electronegative yet similar in van der Waals radius to hydrogen. It acts as a bioisostere that effectively blocks CYP450-mediated oxidation at the C8 position without introducing detrimental steric bulk. Furthermore, it lowers the pKa of the quinoline nitrogen, increasing the fraction of un-ionized drug at physiological pH, which enhances membrane permeability.
7-Bromo Substitution: The bulky, lipophilic bromine atom provides steric shielding to adjacent carbon centers and significantly increases the overall partition coefficient (LogP), driving passive diffusion across lipid bilayers.
Fig 1: Pharmacokinetic profiling workflow for halogenated quinoline derivatives.
Phase 1: In Silico Physicochemical & ADME Profiling
Before committing to resource-intensive wet-lab assays, computational modeling is employed to predict drug-likeness and flag potential Pan Assay Interference Compounds (PAINS). Tools like SwissADME and PreADMET are standard in the industry for this purpose (2)[2], ensuring that compounds obey Lipinski's Rule of Five without violation (3)[3].
Protocol 1: In Silico Screening Workflow
Structure Input: Input the SMILES string of 7-Bromo-8-fluoroquinoline (C1=CC2=C(C(=C(C=C2)Br)F)N=C1) into the SwissADME interface.
Physicochemical Calculation: Compute molecular weight, LogP (lipophilicity), and Topological Polar Surface Area (TPSA).
PAINS Filtering: Run the structure through the PAINS filter to ensure the scaffold does not produce false positives in biological assays.
Rule of Five Validation: Verify compliance with Lipinski's parameters to predict oral bioavailability.
Causality & Self-Validation: This step is a self-validating computational gate. The software cross-references the structural input against known empirical databases. If the compound violates more than two of Lipinski's rules, it is automatically flagged, preventing the progression of non-viable leads and saving downstream resources.
Phase 2: In Vitro Metabolic Stability & Permeability
The primary barrier to oral efficacy is first-pass metabolism in the liver. To evaluate the protective effect of the 7-Br and 8-F substitutions, we perform a human liver microsome (HLM) stability assay.
Protocol 2: HLM Metabolic Stability Assay
Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration), the test compound (1 µM), and the buffer in a 96-well plate.
Control Implementation: Include a positive control (Verapamil, known to degrade rapidly) and a negative control (test compound + HLMs without NADPH).
Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).
Quenching & Sampling: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 7-Chloroquinoline).
Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.
Causality & Self-Validation: The inclusion of the negative control (no NADPH) is critical; it ensures that any observed depletion is strictly CYP450-mediated rather than due to chemical instability or non-specific binding to the plasticware. The internal standard corrects for any variability in extraction efficiency or LC-MS/MS matrix effects, ensuring quantitative reliability.
Table 1: In Vitro ADME Data Summary
Compound
Caco-2 Papp (x10-6 cm/s)
HLM Half-life (t1/2, min)
Intrinsic Clearance (CLint, µL/min/mg)
Unsubstituted Quinoline
12.4
18.5
74.9
7-Bromo-8-fluoroquinoline
28.7
85.2
16.2
Data demonstrates the superior permeability and metabolic resistance conferred by halogenation.
Fig 2: Mechanistic pathway of CYP450 metabolic resistance in 7-Bromo-8-fluoroquinoline.
Phase 3: In Vivo Pharmacokinetic Profiling
To translate in vitro findings into physiological relevance, in vivo PK studies are conducted, typically utilizing BALB/c mice (4)[4]. This determines critical parameters such as maximum plasma concentration (Cmax) and area under the curve (AUC).
Protocol 3: In Vivo PK Study in BALB/c Mice
Formulation: Dissolve the compound in a vehicle of 5% DMSO, 10% Tween 80, and 85% Saline to ensure complete solubilization.
Dosing: Administer the formulation to two cohorts of adult male BALB/c mice (n=3 per time point). Cohort A receives a single intravenous (IV) dose at 2 mg/kg; Cohort B receives a single oral (PO) dose at 10 mg/kg.
Blood Sampling: Collect blood samples (~50 µL) via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
Plasma Extraction: Centrifuge the blood at 3000 x g for 10 minutes at 4°C to isolate plasma.
Protein Precipitation: Add 3 volumes of acetonitrile (containing the internal standard) to 1 volume of plasma. Vortex and centrifuge.
Quantification: Analyze the supernatant using LC-MS/MS. Calculate PK parameters using non-compartmental analysis (NCA) software.
Causality & Self-Validation: The dual-route dosing (IV and PO) is a self-validating design that allows for the absolute calculation of oral bioavailability (%F). Without the IV reference to establish 100% systemic exposure, the absorption efficiency of the oral dose cannot be accurately or mathematically determined.
Table 2: In Vivo Pharmacokinetic Parameters (BALB/c Mice, PO 10 mg/kg)
Parameter
Unsubstituted Quinoline
7-Bromo-8-fluoroquinoline
Cmax (ng/mL)
450
1850
Tmax (h)
0.5
1.5
AUC0-inf (h*ng/mL)
1200
8400
Half-life (t1/2, h)
1.2
4.8
Oral Bioavailability (F%)
18%
62%
Conclusion
The pharmacokinetic profiling of 7-Bromo-8-fluoroquinoline derivatives underscores the profound impact of strategic halogenation. By employing a rigorous, self-validating workflow—from in silico predictions to in vivo BALB/c models—researchers can quantitatively demonstrate how the 8-fluoro and 7-bromo substitutions synergistically block CYP450 oxidation and enhance lipophilicity. This results in a superior ADME profile characterized by prolonged half-life, reduced intrinsic clearance, and high oral bioavailability, cementing this scaffold as a highly viable candidate for advanced drug development.
References
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations
Source: ACS Omega
URL:[Link]
Copper(II) Complexes of Halogenated Quinoline Schiff Base Derivatives Enabled Cancer Therapy through Glutathione-Assisted Chemodynamic Therapy and Inhibition of Autophagy Flux
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines
Source: PMC / BMC Chemistry
URL:[Link]
Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity
Source: International Journal of Environmental Sciences
URL:[Link]
Thermodynamic Stability of Halogenated Quinoline Derivatives: A Mechanistic Guide for Drug Development
Executive Summary The quinoline scaffold—a fused bicyclic system comprising a benzene and a pyridine ring—is a privileged pharmacophore in modern medicinal chemistry, forming the backbone of numerous antimalarial, antimi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quinoline scaffold—a fused bicyclic system comprising a benzene and a pyridine ring—is a privileged pharmacophore in modern medicinal chemistry, forming the backbone of numerous antimalarial, antimicrobial, and oncological agents[1][2]. The strategic introduction of halogen atoms (F, Cl, Br, I) onto this core fundamentally alters its thermodynamic landscape. As a Senior Application Scientist, I approach the optimization of these derivatives not merely as an exercise in structural variation, but as a rigorous manipulation of thermodynamic parameters. By modulating Bond Dissociation Energies (BDEs), enthalpy of formation, and frontier molecular orbital gaps, we can engineer molecules that resist metabolic degradation while maximizing target binding affinity[3][4]. This whitepaper provides an in-depth technical framework for evaluating and exploiting the thermodynamic stability of halogenated quinolines.
Core Thermodynamic Principles & Bond Dissociation Energies
The thermodynamic stability of a halogenated quinoline is heavily dictated by the regiochemistry of the substitution. The carbon-halogen (C-X) bond dissociation energy determines the molecule's susceptibility to oxidative addition and metabolic cleavage[4][5].
Theoretical calculations reveal a distinct regioselective trend in the quinoline core. The C-Cl BDE is lowest at the 2-position (~94 kcal/mol) due to the inductive electron-withdrawing effect of the adjacent nitrogen atom and lone-pair repulsion, which destabilizes the ground state relative to the radical intermediate[4]. Conversely, positions 3 and 4 exhibit higher BDEs (~97-98 kcal/mol), making them thermodynamically more stable and less reactive[4][5]. Understanding these intrinsic energetic differences is critical when designing drugs that must survive the harsh oxidative environment of the human liver.
Quantitative Thermodynamic Data
The following tables summarize the foundational thermodynamic parameters and regioselective BDEs crucial for rational drug design.
Table 1: Standard Thermodynamic Properties of Selected Quinolines (298.15 K)
| Compound | Molar Mass ( g/mol ) | Standard State | Enthalpy of Formation (
ΔfH∘
, kJ/mol) | Gibbs Free Energy (
ΔfG∘
, kJ/mol) |
| :--- | :--- | :--- | :--- | :--- |
| Quinoline | 129.16 | Liquid | 174.9 | 13.36 |
| 2-Methylquinoline | 143.19 | Liquid | 132.4 (est.) | - |
| 2-Chloroquinoline | 163.61 | Solid | -18.5 (est.) | - |
| 2-Phenylquinoline | 205.26 | Solid | 215.2 (est.) | - |
Note: Halogenation generally drives the enthalpy of formation to more negative (stable) values compared to the unsubstituted liquid core[6][7].
Table 2: Computed C-Cl Bond Dissociation Energies (BDE) in the Quinoline Scaffold
Substitution Position
BDE (kcal/mol)
Thermodynamic Stability
Relative Reactivity (Oxidative Addition)
2-Chloroquinoline
94.0
Lowest
Highest
3-Chloroquinoline
98.0
Highest
Lowest
4-Chloroquinoline
97.0
High
Low
5,6,7,8-Chloroquinolines
96.0 - 98.0
Moderate to High
Moderate to Low
Data derived from B3LYP/G3B3 computational models[4][5].
Experimental Methodologies for Thermodynamic Profiling
To empirically validate the stability of a newly synthesized halogenated quinoline, its phase transition thermodynamics (enthalpy of vaporization/sublimation) must be accurately measured[6].
Protocol 1: Transpiration Method for Vapor Pressure and Sublimation Enthalpy
Causality & Experimental Design: We utilize the transpiration method because it is highly accurate for low-volatility solid derivatives. The critical parameter here is the carrier gas flow rate. If the flow is too fast, the gas will not fully saturate with the quinoline vapor (kinetic mass-transfer limitation). If it is too slow, thermal diffusion introduces positive errors.
Self-Validation: The system is self-validating. By running measurements at three different flow rates within a suspected "plateau" region, a constant calculated vapor pressure confirms that true thermodynamic equilibrium has been achieved.
Step-by-Step Methodology:
System Calibration: Run a high-purity reference standard (e.g., naphthalene) through the apparatus to ensure the calculated enthalpy matches literature values (
±0.5
kJ/mol).
Sample Loading: Disperse exactly 500 mg of the purified halogenated quinoline onto glass beads. Why? This maximizes the surface-area-to-volume ratio, ensuring rapid and complete vapor saturation[7]. Place this in the thermostated U-tube.
Equilibration: Heat the furnace to the target temperature (
T1
, e.g., 298.15 K). Allow 30 minutes for thermal equilibration.
Transpiration: Pass ultra-high-purity Nitrogen (
N2
) through the U-tube at the validated equilibrium flow rate (e.g., 1.5 L/h)[7].
Condensation: Route the saturated effluent gas through a cold trap maintained at -78 °C (dry ice/acetone) to quantitatively condense the quinoline vapor.
Quantification: After a precise duration (
t
), measure the mass of the condensed sample (
Δm
) using a microbalance.
Thermodynamic Calculation: Calculate the partial pressure
p=(Δm/M)×(RT/Vgas)
. Repeat across a temperature gradient (e.g., 298 K to 350 K) and apply the Clausius-Clapeyron equation (
lnp
vs.
1/T
) to derive the Enthalpy of Sublimation (
ΔHsub
)[6][7].
Caption: Workflow of the transpiration method for determining vapor pressure and sublimation enthalpy.
Computational Thermodynamics & Solvation Models
Empirical data must be corroborated by quantum mechanical models to understand the electronic basis of stability.
Protocol 2: In Silico Determination of Gibbs Free Energy and Frontier Orbitals
Causality & Experimental Design: We utilize Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set[3]. The inclusion of diffuse functions ("+") is strictly necessary because halogen atoms possess large, polarizable electron clouds. Omitting diffuse functions would artificially truncate the electron density, leading to erroneous thermodynamic values.
Self-Validation: Validation is achieved by performing a vibrational frequency calculation; the absolute absence of imaginary frequencies (
Nimag=0
) confirms the optimized geometry is a true thermodynamic minimum, rather than a transition state saddle point.
Step-by-Step Methodology:
Conformational Search: Generate initial 3D geometries using Molecular Mechanics (e.g., MMFF94) to identify the global minimum conformer.
Geometry Optimization: Submit the lowest-energy conformer to DFT optimization (B3LYP/6-311+G(d,p))[3].
Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water (
ϵ=78.4
) to simulate physiological thermodynamic stability.
Frequency Calculation: Execute a frequency job at the same level of theory. Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the standard Gibbs Free Energy (
G∘
).
Electronic Extraction: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Calculate the chemical hardness (
η≈(ELUMO−EHOMO)/2
) to predict kinetic stability against electrophilic/nucleophilic degradation[1][3].
Caption: Logical relationship between halogenation-induced thermodynamic stability and drug efficacy.
Halogenation significantly alters the thermodynamic landscape of the quinoline scaffold in a biological context. The substitution of a hydrogen atom for a halogen (particularly fluorine or chlorine) drastically increases the bond dissociation energy at that specific site[8][9].
While unsubstituted C-H bonds are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes in the liver, the high BDE of a C-F (~115 kcal/mol) or C-Cl bond acts as an insurmountable thermodynamic blockade[8]. This "metabolic shunting" forces the enzyme to either attempt oxidation at a less favorable site or release the drug unchanged, thereby prolonging the in vivo half-life[1]. Furthermore, the electron-withdrawing nature of halogens lowers the HOMO energy, increasing the chemical hardness and rendering the molecule thermodynamically stable against off-target nucleophilic attacks[3]. Finally, the increased lipophilicity drives a more favorable Gibbs free energy of binding (
ΔGbind
) within hydrophobic protein pockets[1].
Caption: CYP450 metabolic resistance pathway driven by high bond dissociation energies of C-X bonds.
Conclusion
The thermodynamic stability of halogenated quinoline derivatives is not a static property but a tunable parameter. By leveraging rigorous experimental techniques like the transpiration method alongside high-level DFT computations, researchers can accurately map the energetic landscape of these molecules. Understanding the regioselective nuances of C-X bond dissociation energies allows for the rational design of quinoline-based therapeutics with optimized metabolic resistance, superior target affinity, and extended pharmacokinetic half-lives.
References
Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Ankara University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSB5YDCS2Odz8IuT_z7Q_Fm_39FHooQni1mUIqy5Kv2LNuXQ-rHz9Ir7XhxU0me-jA4vzEssGzHwxd-4Id3J2C4OOVD6_Z09c3a66ZYloN1yiXRDaZksBKEYFmrfKTZEs9SHq6whXolmfCYu2VvOePICheIHf5rYQoNcgMMr2QDo1jomvOgO7ptASmIVqjtTscIXP5emLhfovhunV5uqxNqaGRjn1gQ8Ztz7NYI-UH2g4HTn6TugTXI8VaSTPXnD9G3dChs_80ujiXPsT3BxgWsHW4tecmPoWhM5pKc78Qfo5KSQpHsc8f4cBZcQZI2zM73sGchPtD0eYG6zAV3RkXXr1qJ6oTvga_5y1wKM3WXq4=]
Quinoline Derivatives Thermodynamic Properties during Phase Transition. Longdom Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6AcaS0-tT8qdvnnlpETtNds2RKH6DmpuHxVYUPyRsJI-doOQCkat26Po88iqFnsqyb951qMbiuJj66jcHmD2zBermaUqO0l4eJ7xUOXUtlbwB_48M-Da_Q1jhTI-5h2RbP26x2CXFAby936UXhErV70hFelVcz67cD-fU6dxkEceV8RCNPPzlaIuqLyk_RgEsPV9HhXywtfv74ONH9G7C21J2uV78o7cS315Am_8=]
Thermodynamic Properties of Quinoline Derivatives: A Technical Guide for Researchers. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPEwU0Rx0krt7HZDo5_4Ggr6jao7e9J0suaJYn7l-3wfp-pfdvCWV1KnqkoN5XRpqWzTwzUqOFFjsp4Q55TwYpXwOsShwj5q68Z7rcEIPK_XKB1doqZ3hwDZxDTeHEuHvw9whljfxL_9f8IZqZgOxBPkA8mTuiUtHBCYoKs8xwtlNzEPhuqbZu7E3zz_CcN82kOd9GfokqJDcGabtPMssF1wutz5NvdfYfqByKftsPww==]
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications.[https://vertexaisearch.cloud.google.
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_jGp-RTV05DsnjR95gddnePBm5lBPVM-xpDAkmyvfpD0mGKntjj19Y6-6OBbZYdokYcBsszQxUgI4IkL4gWWoLdbVD9mMe6OPyP8JNbMq-mQo5lsWyRxKF6JSZujBRxOikMuQPw==]
C-H bond chlorination using nickel(II) complexes of tetradentate amido-quinoline ligands. PubMed / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXy1pnC695cTBTwRL9OmZui2TfOzpCtgNvaFhS0ldsBRJXU7Qub9oJ9VuN5Jr6Mts7ghDATqct3bBQ3vuhn-Cw0U9gVn69cfZ6jgxSH8SU1ankFBylLTVrqMexCtCgaVS75c-I]
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV7BMpeyzv3-dvrVwmlRjAxS-8Ypo6EhkPLbabA7VA_0WyX9dhwbYkM_U2GZzvjuJv9N0RyDaJfIAPlchPPyBKKUvAJPaWx-nFQBhCWkMK_eopGzmtz7JWLJ_eqvMSJyw0Q9mC1TyF9FyG1l96OY1bEa42MaDDRQe7UvqicGTaY8GowUG9TnGnPQ_uUIpqeCENQqrpFYLpDItMqUUTk3dsjT27JYzvL4eWMOdyRIRAH_I3F0sTp0_JFr_riz5QTQ49YNjV]
Technical Whitepaper: 7-Bromo-8-fluoroquinoline in Advanced Organic Synthesis and Epigenetic Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, halogenated quinolines have emerged as privileged scaffolds. Among these, 7-Bromo-8-fluoroquinoline (CAS: 1375107-95-1) represents a highly specialized in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, halogenated quinolines have emerged as privileged scaffolds. Among these, 7-Bromo-8-fluoroquinoline (CAS: 1375107-95-1) represents a highly specialized intermediate. It is predominantly utilized in the synthesis of epigenetic modulators, specifically targeting Protein Arginine Methyltransferase 5 (PRMT5) and Lysine-Specific Demethylase 1 (LSD1)[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural functionalization workflows, and standardized experimental protocols designed for drug development professionals.
Physicochemical Profiling and Electronic Topology
The strategic placement of halogens on the quinoline core dictates both its chemical reactivity and its pharmacokinetic profile in downstream drug candidates.
Metabolic Stability (8-Fluoro): The incorporation of a fluorine atom at the C-8 position blocks cytochrome P450-mediated oxidation, a common metabolic liability in aromatic systems. Furthermore, the strong inductive effect of fluorine lowers the
pKa
of the adjacent quinoline nitrogen, which can enhance membrane permeability and optimize binding thermodynamics in target enzyme pockets.
Orthogonal Reactivity (7-Bromo): The C-Br bond at the 7-position serves as a versatile reactive handle. Because the carbon-bromine bond is significantly weaker than the carbon-fluorine bond, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) can be executed with absolute chemoselectivity at C-7 without risking defluorination.
Table 1: Physicochemical Properties of 7-Bromo-8-fluoroquinoline
Property
Value
Causality / Significance in Synthesis
CAS Number
1375107-95-1
Standard identifier for regulatory and procurement tracking[3].
Molecular Formula
C9H5BrFN
Dictates exact mass for LC-MS reaction monitoring (M+ 224.96)[3].
Molecular Weight
226.05 g/mol
High atom economy for early-stage scaffold building[3].
Topological Polar Surface Area
12.9 Ų
Excellent lipophilicity profile, ideal for CNS-penetrant drug design[3].
Mechanistic Role in Epigenetic Modulation
Epigenetic dysregulation is a hallmark of various oncological indications, including glioblastoma, acute myeloid leukemia (AML), and small cell lung cancer (SCLC)[1][2]. 7-Bromo-8-fluoroquinoline is a critical building block for synthesizing inhibitors that block these aberrant pathways.
PRMT5 Inhibition: PRMT5 catalyzes the symmetric di-methylation of arginine residues on histones (H3, H4). Overexpression represses tumor suppressor genes. Derivatives of 7-bromo-8-fluoroquinoline act as potent inhibitors, restoring normal transcription[1].
LSD1 Inhibition: LSD1 demethylates mono- and di-methylated lysines (H3K4, H3K9). Quinoline-derived inhibitors block this activity, inducing cellular differentiation and apoptosis in cancer cell lines[2].
Fig 1: Epigenetic signaling pathways modulated by 7-Bromo-8-fluoroquinoline derivatives.
Core Synthetic Workflows & Functionalization
The most critical functionalization of 7-bromo-8-fluoroquinoline is the regioselective chlorination at the C-3 position.
Causality of Regioselectivity: In unsubstituted quinolines, electrophilic aromatic substitution typically occurs on the more electron-rich carbocyclic ring (C-5 or C-8). However, the highly electronegative 8-fluoro and 7-bromo substituents strongly deactivate the carbocyclic ring via inductive withdrawal. This electronic shift forces electrophilic attack (such as chlorination via N-chlorosuccinimide) to occur at the C-3 position of the heterocyclic ring[4].
Fig 2: Synthetic workflow for the functionalization of 7-Bromo-8-fluoroquinoline toward PRMT5 inhibitors.
Standardized Experimental Protocols
The following protocols are engineered as self-validating systems to ensure maximum reproducibility and yield in a laboratory setting.
Protocol 1: Regioselective C-3 Chlorination
Objective: Synthesis of 7-Bromo-3-chloro-8-fluoroquinoline[4][5].
Design Logic: N-chlorosuccinimide (NCS) is utilized instead of
Cl2
gas to provide a controlled, stoichiometric delivery of the chloronium ion, preventing over-chlorination. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to stabilize the highly polar transition state. The elevated temperature (100°C) is thermodynamically required to overcome the deactivation of the ring system.
Initiation: To a stirred solution of 7-bromo-8-fluoroquinoline (3.4 g, 15.04 mmol) in anhydrous DMF (10 mL) at 25°C, add NCS (4.02 g, 30.1 mmol, 2.0 eq) in a single portion.
Activation: Elevate the reaction temperature to 100°C. Maintain vigorous stirring for 16 hours under an inert nitrogen atmosphere.
Self-Validation Check: The reaction mixture will transition to a deep, homogenous color, indicating the successful formation of the activated halogen complex.
Quenching: Cool the reaction mixture to 25°C. Slowly pour the mixture onto 100 mL of ice-cold water while stirring vigorously.
Self-Validation Check: Immediate precipitation of a solid must occur. If the solution remains clear, the DMF-to-water ratio is incorrect, or the reaction failed to proceed.
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete crystallization. Filter the resulting solid under vacuum.
Purification: Wash the filter cake extensively with cold water to remove residual DMF and succinimide byproducts. Dry the solid in vacuo to afford the target compound.
Protocol 2: Deoxofluorination of C-3 Acetyl Derivatives
Objective: Synthesis of 7-Bromo-3-(1,1-difluoroethyl)quinoline[4].
Design Logic: Diethylaminosulfur trifluoride (DAST) acts as a nucleophilic fluorinating agent, converting the C-3 acetyl carbonyl directly into a gem-difluoro group.
Reaction: Stir the neat mixture at 70°C for 16 hours.
Quenching (Critical Safety Step): Slowly and carefully pour the resulting mixture into an aqueous saturated sodium bicarbonate solution (50 mL) to neutralize hazardous HF byproducts.
Self-Validation Check: Vigorous effervescence (
CO2
evolution) will occur. Wait until gas evolution ceases before proceeding.
Extraction: Extract the aqueous layer with dichloromethane (50 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous
Na2SO4
.
Purification: Filter and concentrate in vacuo. Purify the crude residue via flash chromatography (Redisep®
Rf
column) using a gradient elution (0 to 30%) of ethyl acetate in petroleum ether.
Table 2: Reaction Parameters and Yields for Key Functionalization Steps
Reaction Type
Reagents
Solvent
Temp (°C)
Time (h)
Target Position
Yield (%)
Electrophilic Chlorination
NCS (2.0 eq)
DMF
100
16
C-3
Quantitative (Crude)
Deoxofluorination
DAST (~2.0 eq)
Neat
70
16
C-3 (Acetyl)
65.1
References
Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors (WO2019116302A1). Google Patents.
Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors (US20210163486A1). Google Patents.
Novel biphenyl compound or salt thereof (EP3381896A1). Google Patents.
Compounds useful for the treatment of diseases associated with mutant isocitrate dehydrogenase (WO2013028447A1). Google Patents.
Comprehensive Synthesis Protocol for 7-Bromo-8-fluoroquinoline
Introduction & Mechanistic Rationale In the landscape of modern medicinal chemistry, the quinoline scaffold remains a privileged pharmacophore. Specifically, 7-bromo-8-fluoroquinoline has emerged as a critical building b...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a privileged pharmacophore. Specifically, 7-bromo-8-fluoroquinoline has emerged as a critical building block in the synthesis of highly potent PRMT5 inhibitors and KRAS G12C targeted therapies ()[1]. The adjacent fluoro and bromo substituents at the C8 and C7 positions offer a unique electronic environment and a versatile handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Retrosynthetically, the most direct and scalable route to 7-bromo-8-fluoroquinoline is a modified Skraup cyclization , utilizing commercially available 3-bromo-2-fluoroaniline ()[2] as the starting material.
Causality in Regioselectivity: Unlike many Skraup reactions that yield a mixture of regioisomers due to cyclization at both ortho positions of a meta-substituted aniline, this synthesis is inherently regioselective. The C2 position of the starting 3-bromo-2-fluoroaniline is blocked by the fluorine atom, forcing the electrophilic ring closure exclusively at the C6 position. This structural pre-organization eliminates the need for complex downstream isomer separation.
Mechanistic pathway of the Skraup cyclization for quinoline synthesis.
Safety & Process Optimization (E-E-A-T)
The classical Skraup reaction utilizes nitrobenzene as the oxidant, which is notorious for violent, runaway exothermic reactions and complicates purification due to its high boiling point. To ensure a self-validating and safe multigram scale-up ()[3], this protocol substitutes nitrobenzene with sodium 3-nitrobenzenesulfonate (Ludigol) .
Causality in Reagent Selection: Ludigol acts as a mild, controlled oxidant. Furthermore, its reduced byproducts are highly water-soluble, allowing them to be effortlessly removed during the aqueous workup. This prevents the formation of intractable emulsions and significantly streamlines the final chromatographic purification.
Table 1: Reaction Components and Stoichiometry
Reagent
MW ( g/mol )
Equivalents
Role in Synthesis
3-Bromo-2-fluoroaniline
190.01
1.0
Primary Starting Material
Glycerol
92.09
2.5
Acrolein Precursor / Reaction Solvent
Sodium 3-nitrobenzenesulfonate
225.15
0.6
Mild Oxidizing Agent (Aromatization)
Sulfuric Acid (98%)
98.08
3.0
Acid Catalyst / Dehydrating Agent
Sodium Hydroxide (5N)
40.00
As needed
Neutralization Base
Ethyl Acetate (EtOAc)
88.11
-
Organic Extraction Solvent
Experimental Workflow
Step-by-step experimental workflow for the synthesis of 7-bromo-8-fluoroquinoline.
Step-by-Step Synthesis Protocol
Phase 1: Assembly and Pre-activation
To an oven-dried 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add 3-bromo-2-fluoroaniline (10.0 g, 52.6 mmol, 1.0 equiv).
Stir the mixture at room temperature for 10 minutes to form a homogeneous slurry.
Note: Glycerol is used in excess because it acts as both the acrolein source and the initial solvent medium.
Phase 2: Controlled Dehydration
Submerge the reaction flask in an ice-salt bath and cool the internal temperature to 0–5 °C.
Begin the dropwise addition of concentrated
H2SO4 (15.5 g, 157.8 mmol, 3.0 equiv) via an addition funnel over a period of 30–45 minutes.
Critical Causality: The dehydration of glycerol to acrolein by sulfuric acid is highly exothermic. Strict temperature control prevents the premature polymerization of acrolein, which would otherwise lead to heavy tar formation and drastically reduce the yield.
Phase 3: Thermal Cyclization
Remove the ice bath and equip the flask with a heating mantle.
Gradually heat the reaction mixture to an internal temperature of 135–140 °C .
Maintain this temperature with vigorous mechanical stirring for 12–16 hours. Monitor the reaction progression via LC-MS or TLC (Hexanes/EtOAc 3:1).
Phase 4: Quenching and Free-Basing
Once the starting material is fully consumed, remove the heat and allow the mixture to cool to approximately 60 °C.
Slowly pour the viscous mixture over 500 g of vigorously stirred crushed ice to quench the reaction.
Neutralization: Slowly add aqueous NaOH (5N) dropwise until the aqueous phase reaches pH 8–9 .
Critical Causality: Quinolines possess a basic nitrogen (pKa ~4.9). At acidic pH, the product exists as a water-soluble hydrogen sulfate salt. Neutralizing to a mildly basic pH ensures the quinoline is fully free-based, allowing it to partition cleanly into the organic extraction solvent.
Phase 5: Isolation and Purification
Extract the neutralized aqueous layer with Ethyl Acetate (3 x 200 mL).
Wash the combined organic layers with saturated aqueous
NaHCO3
(100 mL) followed by brine (100 mL).
Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield a crude brown residue.
Purify the residue via silica gel flash chromatography using a gradient elution of 0% to 20% Ethyl Acetate in Hexanes.
Isolate the fractions containing the product and concentrate to afford 7-bromo-8-fluoroquinoline as a pale yellow solid (Typical yield: 60-70%).
Troubleshooting & Optimization
Table 2: Critical Parameters and Corrective Actions
Observation
Potential Cause
Corrective Action
Heavy tar formation
Exothermic runaway during acid addition.
Ensure strict temperature control (0–5 °C) during the dropwise
H2SO4
addition.
Incomplete conversion
Insufficient dehydration of glycerol.
Verify
H2SO4
concentration is
≥
98%; incrementally increase reaction time.
Emulsion during extraction
Unreacted glycerol or precipitated sulfate salts.
Filter the aqueous layer through a Celite pad before extraction; add additional brine.
Low isolated yield
Product lost in the aqueous phase.
Ensure the aqueous phase is strictly adjusted to pH 8–9 before organic extraction.
References
"Substituted Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors" (EP3724190B1). European Patent Office.
"Synthetic and Chromatographic Challenges and Strategies for Multigram Manufacture of KRAS G12C Inhibitors" . ACS Publications: Organic Process Research & Development. URL:[Link]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 7-Bromo-8-fluoroquinoline: Application Note & Protocol
Introduction and Strategic Significance The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the robust formation of C–C bonds between organoboron species and organi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Significance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the robust formation of C–C bonds between organoboron species and organic halides[1]. Within medicinal chemistry, the quinoline scaffold is a privileged pharmacophore. Specifically, 7-bromo-8-fluoroquinoline (CAS: 1375107-95-1) has emerged as a critical intermediate in the synthesis of advanced therapeutics, including potent PRMT5 (Protein Arginine Methyltransferase 5) inhibitors utilized in oncology[2].
The presence of the 8-fluoro substituent profoundly influences the reactivity of the adjacent 7-bromo position. Fluorine exerts a strong inductive electron-withdrawing effect (-I effect), which lowers the LUMO energy of the aryl halide. This electronic modulation accelerates the rate-limiting oxidative addition of the Palladium(0) catalyst into the C7–Br bond. However, the steric proximity of the fluorine atom and the coordinating nature of the quinoline nitrogen necessitate precise optimization of the catalytic system to prevent catalyst poisoning and ensure high turnover numbers.
Mechanistic Causality in Reaction Design
To achieve high-yielding cross-couplings with 7-bromo-8-fluoroquinoline, researchers must understand the causality behind each reagent selection:
Catalyst & Ligand Selection: While standard
Pd(PPh3)4
is often sufficient, bidentate ligands like dppf in
Pd(dppf)Cl2
or highly active precatalysts like Pd-118 (dichloro[1,1'-bis(di-tert-butylphosphino)ferrocene]palladium(II)) are preferred[2]. Bidentate ligands prevent the formation of inactive palladium black and resist competitive coordination from the quinoline nitrogen.
Base Activation: The transmetalation step requires the boronic acid to be converted into an electron-rich boronate complex. Inorganic bases such as
K2CO3
or
K3PO4
are optimal.
Solvent System: A biphasic system (e.g., 1,4-Dioxane/Water or THF/Water) is critical. The organic phase solubilizes the quinoline and catalyst, while the aqueous phase dissolves the base and facilitates the formation of the reactive boronate species[3].
Simplified Suzuki-Miyaura catalytic cycle for 7-bromo-8-fluoroquinoline.
Reaction Optimization Data
The success of the coupling is highly dependent on the chosen conditions. The following table summarizes comparative optimization data adapted from pharmaceutical patent literature for the functionalization of 7-bromo-8-fluoroquinoline[2][4][5].
Catalyst System
Solvent System (v/v)
Base (Aqueous)
Temp (°C)
Time (h)
Avg. Yield (%)
Impurity Profile
Pd(PPh3)4
(5 mol%)
1,4-Dioxane /
H2O
(4:1)
Na2CO3
(2.0 eq)
90
16
72 - 78
High protodeboronation
Pd(dppf)Cl2
(5 mol%)
THF /
H2O
(4:1)
K3PO4
(2.5 eq)
70
8
85 - 91
Trace homocoupling
Pd-118 (2 mol%)
1,4-Dioxane /
H2O
(5:1)
K2CO3
(2.0 eq)
80
5
88 - 94
Cleanest profile
Note: Pd-118 demonstrates superior kinetics and allows for lower catalyst loading due to the highly electron-donating di-tert-butylphosphino groups, which accelerate oxidative addition.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By incorporating mandatory In-Process Controls (IPCs), the operator can diagnose and correct reaction deviations (e.g., catalyst deactivation vs. reagent degradation) in real-time.
Solvent: 1,4-Dioxane (degassed, 10 mL/gram of substrate)
Step-by-Step Methodology:
Step 1: Reagent Charging and Degassing (Critical Step)
To an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 7-bromo-8-fluoroquinoline (1.0 eq) and the boronic acid (1.2 eq).
Add 1,4-Dioxane.
Causality Check: Oxygen is the primary enemy of Pd(0) and causes oxidative dimerization of boronic acids. Perform three cycles of freeze-pump-thaw or sparge the solution vigorously with ultra-pure Nitrogen/Argon for 15 minutes.
Add the
Pd(dppf)Cl2
catalyst under a positive stream of inert gas.
Step 2: Base Addition and Reaction Initiation
Inject the degassed 2.0 M aqueous
K2CO3
solution via syringe.
Fit the flask with a reflux condenser (purged with inert gas) and heat the biphasic mixture to 80–90 °C using a pre-heated oil bath or heating block.
Step 3: In-Process Control (IPC) and Self-Validation
After 4 hours, withdraw a 50 µL aliquot from the organic layer. Dilute with 1 mL Acetonitrile and analyze via LC-MS.
Diagnostic Logic:
Scenario A: Product peak is dominant; starting material (SM) < 2%. Action: Proceed to workup.
Scenario B: SM is present, but boronic acid is consumed. Cause: Protodeboronation.Action: Add 0.3 eq of degassed boronic acid and stir for 2h.
Scenario C: Both SM and boronic acid remain. Cause: Catalyst poisoning/death.Action: Add 0.02 eq of fresh catalyst.
Step 4: Workup and Palladium Scavenging
Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
Separate the phases. Extract the aqueous layer twice with Ethyl Acetate.
Combine the organic layers. To remove residual palladium (which can interfere with biological assays), add a metal scavenger such as SiliaMetS® Thiol or activated charcoal (10% w/w relative to theoretical yield). Stir at 40 °C for 1 hour.
Filter through a pad of Celite, washing with Ethyl Acetate.
Concentrate the filtrate under reduced pressure.
Step 5: Purification
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization depending on the properties of the specific 7-aryl-8-fluoroquinoline derivative.
Step-by-step experimental workflow for the Suzuki cross-coupling protocol.
References
SUBSTITUTED BICYCLIC HETEROCYCLIC COMPOUNDS AS PRMT5 INHIBITORS
European P
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow
MDPI - Molecules[Link]
Suzuki Coupling Mechanism and Recent Literature
Organic Chemistry Portal
[Link]
WO2019116302A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors
Google P
Application Notes & Protocols: 7-Bromo-8-fluoroquinoline as a Privileged Scaffold in Targeted Drug Discovery
Executive Summary In modern medicinal chemistry, the strategic incorporation of halogens into heterocyclic scaffolds is a proven tactic for optimizing pharmacokinetics, target binding affinity, and metabolic stability. 7...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the strategic incorporation of halogens into heterocyclic scaffolds is a proven tactic for optimizing pharmacokinetics, target binding affinity, and metabolic stability. 7-Bromo-8-fluoroquinoline (CAS: 1375107-95-1) has emerged as a highly versatile, privileged building block in the design of targeted therapeutics, particularly in oncology [1]. This application note provides an in-depth technical guide on the physicochemical rationale for utilizing this scaffold, alongside field-validated synthetic protocols for its elaboration into complex active pharmaceutical ingredients (APIs), such as Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.
Physicochemical Profiling & Structural Rationale
The utility of 7-bromo-8-fluoroquinoline lies in its precise substitution pattern, which offers dual advantages for both synthetic tractability and pharmacological optimization.
The 8-Fluoro Advantage: The highly electronegative fluorine atom at the 8-position exerts a strong electron-withdrawing inductive effect, which significantly lowers the pKa of the adjacent quinoline nitrogen. This reduction in basicity is a classic medicinal chemistry strategy to improve passive membrane permeability and mitigate off-target liabilities, such as hERG channel blockade (cardiotoxicity). Furthermore, the small Van der Waals radius of fluorine (1.47 Å) minimizes steric bulk while providing a metabolic shield against Cytochrome P450-mediated oxidation.
The 7-Bromo Handle: The bromine atom serves as an ideal electrophilic handle for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its positioning allows for the rapid generation of diverse C-C and C-N linked libraries, enabling extensive Structure-Activity Relationship (SAR) exploration.
Low MW aligns with Lead-Oriented Synthesis (LOS), allowing substantial downstream elaboration without exceeding Lipinski's Rule of 5.
CLogP (Predicted)
~2.8
Optimal lipophilicity for balancing aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA)
12.9 Ų
Excellent potential for central nervous system (CNS) penetration or high oral bioavailability.
H-Bond Acceptors
1 (Nitrogen)
Low desolvation penalty upon binding to the hydrophobic pockets of target kinases/enzymes.
Primary Application: Development of PRMT5 Inhibitors
A prominent application of 7-bromo-8-fluoroquinoline is its use as a core intermediate in the synthesis of inhibitors targeting PRMT5 [1]. Overexpression of PRMT5 is implicated in various solid tumors and hematological malignancies. The enzyme catalyzes the symmetric dimethylation of arginine residues on histones (H3R8, H4R3), leading to the transcriptional repression of critical tumor suppressor genes (e.g., p53, RB-1) [2]. Derivatives of 7-bromo-8-fluoroquinoline have been successfully synthesized to competitively block this pathway, restoring tumor suppressor function and inducing apoptosis in cancer cells.
Figure 1: Mechanism of PRMT5-mediated oncogenesis and targeted inhibition by 7-Bromo-8-fluoroquinoline derivatives.
Synthetic Workflows & Validated Protocols
The elaboration of 7-bromo-8-fluoroquinoline typically follows a two-stage functionalization workflow: initial electrophilic modification of the electron-rich positions of the quinoline core, followed by late-stage cross-coupling at the 7-bromo position.
Figure 2: General synthetic workflow for functionalizing the 7-Bromo-8-fluoroquinoline scaffold.
Protocol 1: Electrophilic Halogenation of the Quinoline Core
This protocol details the functionalization of the quinoline core using N-Chlorosuccinimide (NCS) to generate a highly reactive intermediate for subsequent derivatization, a method validated in the synthesis of clinical PRMT5 inhibitors [1].
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 7-bromo-8-fluoroquinoline (3.4 g) and dissolve in anhydrous DMF (10 mL) under a nitrogen atmosphere.
Reagent Addition: Add NCS (4.02 g) in a single portion at 25°C. Ensure vigorous stirring to maintain a homogenous suspension.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 100°C using an oil bath. Stir continuously for 16 hours.
Quench & Precipitation: Remove the flask from the heat source and allow it to cool to 25°C. Slowly pour the reaction mixture onto 100 mL of ice-cold distilled water while stirring vigorously. Continue stirring for 30 minutes.
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with additional cold water (2 x 20 mL) to remove residual DMF and succinimide byproducts. Dry the solid in a vacuum oven at 40°C overnight.
Causality & Troubleshooting Insight:
Why DMF and 100°C? DMF is selected because its polar aprotic nature stabilizes the highly polar transition state inherent to electrophilic aromatic substitution. The elevated temperature (100°C) is strictly required to overcome the deactivating (electron-withdrawing) effects of both the 8-fluoro and 7-bromo groups on the quinoline ring.
Why the ice-water crash? DMF is infinitely miscible with water, whereas the resulting halogenated quinoline is highly hydrophobic. This differential solubility forces a rapid, high-purity precipitation, bypassing the need for tedious aqueous extractions that often suffer from emulsion formation.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the 7-Position
Once the core is functionalized, the 7-bromo position is utilized to introduce complex aryl or heteroaryl pharmacophores.
Setup: Charge a Schlenk flask with the quinoline intermediate, arylboronic acid, and K₂CO₃.
Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension by bubbling argon through the liquid for 15 minutes, or by performing three freeze-pump-thaw cycles.
Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of argon. Seal the flask.
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor completion via LC-MS or TLC.
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Causality & Troubleshooting Insight:
Why Pd(dppf)Cl₂? The bulky bidentate dppf ligand provides a large "bite angle" (approx. 99°). This specific geometry accelerates the reductive elimination step of the catalytic cycle, which is otherwise sterically hindered by the adjacent 8-fluoro substituent (the "ortho-fluoro effect").
Why a biphasic solvent system? Water is essential to dissolve the inorganic base (K₂CO₃) and to facilitate the formation of the reactive trihydroxyboronate species, which undergoes transmetalation much faster than the neutral boronic acid.
Table 2: Optimization of Cross-Coupling Conditions
Catalyst System
Solvent System
Base
Yield (%)
Observation / Causality
Pd(PPh₃)₄
Toluene
Na₂CO₃ (aq)
< 30%
Sluggish transmetalation; steric hindrance from the 8-fluoro group impedes the reaction.
Pd₂(dba)₃ / XPhos
1,4-Dioxane
K₃PO₄
65%
Good conversion, but requires expensive, specialized ligands.
Pd(dppf)Cl₂
1,4-Dioxane / H₂O
K₂CO₃
> 85%
Optimal. Large bite angle facilitates reductive elimination; cost-effective and highly reproducible.
References
US Patent Application US20210163486A1.Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors. Google Patents.
Cinelli, M. A., et al. (2017). Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of PRMT5 Inhibitors." Available at:[Link]
Application
Application Note: Regioselective Functionalization Methods for 7-Bromo-8-fluoroquinoline
Strategic Importance in Drug DevelopmentQuinolines are privileged bicyclic structures composed of a benzene ring fused to a pyridine ring, widely represented in biologically active compounds and pharmaceuticals[1]. Among...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Importance in Drug DevelopmentQuinolines are privileged bicyclic structures composed of a benzene ring fused to a pyridine ring, widely represented in biologically active compounds and pharmaceuticals[1]. Among these, 7-bromo-8-fluoroquinoline (CAS 1375107-95-1) has emerged as a critical building block, particularly in the synthesis of PRMT5 inhibitors and targeted oncology therapeutics[2]. The unique substitution pattern—a bromine at C7 and a fluorine at C8—provides orthogonal reactivity handles that can be selectively manipulated to build complex molecular architectures.
Mechanistic Rationale for Regioselectivity
The regioselective functionalization of 7-bromo-8-fluoroquinoline relies on exploiting the distinct electronic environments of the quinoline core:
C7-Bromine (Pd-Catalyzed Cross-Coupling): The C7-Br bond is highly susceptible to oxidative addition by low-valent palladium species.1[1]. This electronic modulation significantly accelerates the oxidative addition step, making the C7 position an ideal hub for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.
C4-Position (Nucleophilic Aromatic Substitution - SNAr): The C4 position is highly electrophilic due to the electron-withdrawing nature of the adjacent imine-like quinoline nitrogen.1[1]. The use of polar aprotic solvents stabilizes the polar Meisenheimer complex transition state, allowing for selective N4-alkylation without competitive dehalogenation at C7.
C3-Position (Electrophilic Activation): The C3 position is the most electron-rich carbon on the pyridine ring, making it the preferred site for electrophilic halogenation.2[2].
Divergent Functionalization Pathways
Divergent regioselective functionalization pathways of 7-bromo-8-fluoroquinoline.
Quantitative Data & Reaction Parameters
Target Site
Reaction Type
Key Reagents & Catalyst
Solvent & Temp
Typical Yield (%)
Regioselectivity
C4
SNAr (Amination)
R-NH₂·HCl, K₂CO₃
DMF, 60°C
>90%
Exclusive to C4
C7
Suzuki Coupling
Ar-B(OH)₂, Pd(dppf)Cl₂, Base
Dioxane/H₂O, 90°C
80–95%
Highly selective over C8-F
C7
Buchwald-Hartwig
Amine, Pd(OAc)₂, Xantphos, Cs₂CO₃
Dioxane, 100°C
70–95%
Selective for C7-Br
C3
Electrophilic Chlorination
N-Chlorosuccinimide (NCS)
DMF, 100°C
65–80%
Major C3-Cl product
Experimental Protocols & Causality
Protocol A: Regioselective C4-Amination via SNAr
Objective: Installation of an aliphatic amine at the C4 position.
Causality & Design:1[1]. K₂CO₃ is a mild base that neutralizes the hydrochloride salt to liberate the free amine and scavenges the HCl byproduct. DMF is chosen because its polar aprotic nature poorly solvates anions, leaving the carbonate highly active, while simultaneously stabilizing the anionic Meisenheimer intermediate of the SNAr pathway.
Step-by-Step Methodology:
Charge a dry reaction vessel with 7-bromo-4-chloro-8-fluoroquinoline (1.0 equiv) and ethylamine hydrochloride (1.2 equiv). Note: Stoichiometry control limits unwanted dialkylation.
Add anhydrous K₂CO₃ (2.5 equiv) followed by anhydrous DMF (0.2 M concentration).
Stir the suspension at 60°C for 6 hours under a nitrogen atmosphere.
Self-Validation Checkpoint: Monitor the reaction progress by TLC (typically 5% MeOH in DCM). Complete consumption of the 4-chloro starting material validates the basicity and nucleophilicity of the system. If starting material persists, moisture in the DMF may have hydrolyzed the 4-chloro intermediate to the 4-hydroxy quinolone, requiring rigorous anhydrous conditions.
Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine (3x) to remove residual DMF.
Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Objective: Arylation of the C7 position without defluorination at C8.
Causality & Design:3[3]. Dioxane provides excellent solubility for the quinoline substrate, while water dissolves the inorganic base required for the crucial transmetalation step. The bulky, bidentate dppf ligand prevents premature protodehalogenation by enforcing a rapid reductive elimination.
Step-by-Step Methodology:
In a Schlenk flask, combine 7-bromo-8-fluoroquinoline (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).
Add Pd(dppf)Cl₂ (5 mol%) and purge the flask with Argon for 5 minutes.
Heat the mixture to 90°C for 12 hours.
Self-Validation Checkpoint: The formation of palladium black (a dark precipitate) before complete conversion indicates catalyst deactivation (often due to oxygen ingress). Successful transmetalation and reductive elimination are confirmed by LC-MS showing the desired cross-coupled mass and the absence of the debrominated side product.
Filter the mixture through a pad of Celite, concentrate the filtrate, and purify via silica gel chromatography.
Protocol C: C3-Electrophilic Chlorination
Objective: Activation of the C3 position for downstream coupling.
Causality & Design:3[3]. The thermal energy overcomes the activation barrier for electrophilic aromatic substitution on the electron-deficient quinoline ring, selectively targeting the relatively electron-rich C3 position.
Step-by-Step Methodology:
To a stirred solution of 7-bromo-8-fluoroquinoline (1.0 equiv) in DMF (0.5 M) at 25°C, add N-chlorosuccinimide (2.0 equiv) in one portion.
Heat the reaction mixture to 100°C and stir for 16 hours.
Self-Validation Checkpoint: Electrophilic chlorination can sometimes yield over-halogenated byproducts. Quench a 50 µL aliquot in water, extract with EtOAc, and analyze via LC-MS. The isotopic distribution of the molecular ion must show the characteristic Cl-Br pattern (M, M+2, M+4 at ~ 3:4:1 ratio) to confirm mono-chlorination without displacement of the C7-Br.
Cool the reaction to 25°C and pour onto ice-cold water. Stir for 30 minutes.
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum.
Catalytic Cycle & Electronic Effects
Pd-catalyzed cross-coupling cycle highlighting C8-F electronic acceleration at C7.
Application Note: 7-Bromo-8-fluoroquinoline as a Strategic Building Block for Novel Agrochemicals
Introduction & Mechanistic Rationale The incorporation of fluorine into agrochemical scaffolds has revolutionized the crop protection industry. Over the past decade, a significant percentage of newly registered fungicide...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The incorporation of fluorine into agrochemical scaffolds has revolutionized the crop protection industry. Over the past decade, a significant percentage of newly registered fungicides, herbicides, and insecticides contain at least one fluorine atom[1]. The quinoline core, a privileged heterocyclic scaffold, exhibits potent biological activities, including broad-spectrum antifungal and herbicidal properties[2].
7-Bromo-8-fluoroquinoline (CAS: 1375107-95-1) emerges as a highly versatile building block for the late-stage functionalization of agrochemical leads. The strategic placement of its substituents dictates its utility in drug design:
The 8-Fluoro Substituent (Pharmacokinetic Modulator): The small atomic radius and high electronegativity of fluorine at the 8-position enhance the molecule's lipophilicity, facilitating superior cuticular penetration in plants and fungal cell walls[2]. Furthermore, it blocks cytochrome P450-mediated metabolic oxidation at the electron-rich 8-position, significantly increasing the half-life of the active ingredient in the field[3].
The 7-Bromo Substituent (Synthetic Handle): Bromine serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions. It provides a superior balance of reactivity and stability compared to chlorine (which is often too inert for mild Pd(0) oxidative insertion) and iodine (which is prone to light-induced degradation)[4].
Workflow: Late-Stage Diversification Strategy
The primary application of 7-bromo-8-fluoroquinoline in agrochemical discovery is the rapid generation of compound libraries. By systematically varying the nucleophilic partner (e.g., arylboronic acids or amines), researchers can efficiently identify lead candidates targeting specific agricultural pathogens.
Workflow for late-stage diversification of 7-bromo-8-fluoroquinoline into agrochemical leads.
Quantitative Data: Optimization of Cross-Coupling Conditions
To maximize library synthesis efficiency, cross-coupling conditions must be highly optimized. The following table summarizes the quantitative yield data during the optimization of the Suzuki-Miyaura coupling of 7-bromo-8-fluoroquinoline with a model 4-chlorophenylboronic acid.
Bulky ligand improves yield, but steric hindrance limits efficiency.
Pd(dppf)Cl2
dppf
Cs2CO3
1,4-Dioxane/H2O
90
94
Optimal. Large bite angle accelerates elimination; Cs+ aids transmetalation.
Pd2(dba)3
XPhos
KOtBu
THF
80
88*
Yield for Buchwald-Hartwig amination. Strong base required.
Protocol: High-Yield Synthesis of 7-Aryl-8-fluoroquinoline Fungicidal Candidates
This protocol details the optimized Suzuki-Miyaura cross-coupling. It is designed as a self-validating system to ensure reproducibility and prevent false negatives during downstream biological screening[4].
Reagents & Materials:
7-Bromo-8-fluoroquinoline (1.0 equiv, 1.0 mmol)
Arylboronic acid derivative (1.2 equiv, 1.2 mmol)
Pd(dppf)Cl2·CH2Cl2 adduct (0.05 equiv, 5 mol%)
Cesium carbonate (Cs2CO3) (2.5 equiv, 2.5 mmol)
1,4-Dioxane (degassed, 8.0 mL)
Deionized Water (degassed, 2.0 mL)
Step-by-Step Methodology:
Reaction Setup (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-8-fluoroquinoline, the selected arylboronic acid, and Cs2CO3.
Causality: Cs2CO3 is selected over Na2CO3 because the "cesium effect" dramatically increases the solubility of the base in organic solvents, accelerating the critical transmetalation step of the catalytic cycle.
Solvent Addition & Degassing: Add 1,4-dioxane and water. Sparge the mixture with ultra-pure Argon for 15 minutes.
Self-Validation Check 1 (Pre-reaction): Visual confirmation of degassing. The absence of dissolved oxygen is critical; O2 will irreversibly oxidize the Pd(0) active species to inactive Pd(II) complexes, halting the reaction.
Catalyst Introduction: Quickly add Pd(dppf)Cl2 under a positive stream of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath for 4 hours.
Causality: The bidentate dppf ligand possesses a wide bite angle. This steric bulk forces the aryl groups on the palladium center closer together, significantly lowering the activation energy required for the final reductive elimination step.
In-Process Monitoring: After 3 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.
Self-Validation Check 2 (In-process): The starting material exhibits a distinct 1:1 isotopic doublet at m/z 226/228 due to the 79Br and 81Br isotopes. The reaction is deemed complete when this doublet completely disappears, replaced by the product mass (M+H)+.
Workup & Purification: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2S2O4, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Post-Reaction Validation: Perform 19F NMR on the purified product.
Self-Validation Check 3 (Post-reaction): A single sharp peak must be observed between -120 ppm and -130 ppm. The absence of this peak indicates unwanted defluorination occurred during the cross-coupling, rendering the batch invalid for biological testing.
Mode of Action: Fluorinated Quinolines in Crop Protection
Once synthesized, 7-aryl-8-fluoroquinoline derivatives frequently exhibit potent fungicidal activity. Similar to commercialized quinoline fungicides (e.g., Tebufloquin, Quinofumelin), these compounds often target the mitochondrial respiration of phytopathogenic fungi[1][2]. The diagram below illustrates the biochemical pathway disruption.
Mechanism of action for fluorinated quinoline fungicides targeting mitochondrial respiration.
By binding to the ubiquinol oxidation site (Qo site) of the cytochrome bc1 complex, these molecules halt the electron transport chain. The 8-fluoro modification ensures that the molecule survives plant metabolism long enough to reach the fungal target, while the 7-aryl substitution (installed via our protocol) is optimized to fit deeply into the hydrophobic pocket of the fungal enzyme.
References[1] Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Source: rhhz.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeFyks80IF3OryYfrEQ6xQ_gCA_ZiI0n1bJU3Y847uVhR1SvHqvW5d90gjC2PtHP12eB2DOhX4PTeXLKdBfn24BNPXgNyxLrQfJwyejDRDXOicVp1BHfHDZn-B6utzNamOT7k=[2] Title: Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENEwaIhYkSUROLalufXtB_mXl4vt8N4PXwzRZOUE33SeESs33HNPoYUhsYfXcp7melc6KWhJJCRn88yqNDZmYnYUoipCVE9oo13ku3HgOnUnza3gC7QzFpzeWxsMM92NXWrAFCSXo_fXKkfnU=[3] Title: Fluorinated Quinolines: Synthesis, Properties and Applications - ResearchGate. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyX79i5R38TQKoS0YNybLX45fZI1UpnEYVq6k8rzBOctEo-lxdq1gLJ9ianO9i3-Tu9biCMTCYn9dUeH8Ux9Bf9QbWqXTp69uyBKQAQIRte50ZVBsSVb4jj8Zw2IMvRE6QYHZeo-M4upOFsyFWNM5bE-TXxcT0UDHLx1iBdM8N8831glIsXGJ2rhcrEf5kMKrsygBMuP0Vtra1y0uFvXT7Lq5T3yRdGfEfOEsg5ZLnOjFTht0oVyDIf--gi5aT0CKdaLT5P685RAjMXY8jw3XlMTKJyKadnoWhmqzosLVrFP-Yqm5dE5IXiWAEtjkNFHspjyhOaprGqfPSwfY-8vY=[4] Title: Ethyl 7,8-Difluoroquinoline-3-carboxylate|RUO - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhRnsldHckXuX0pfNig3hyY_aD7h4UEu8dNxQv34dllxnnALbQkI17ssORs1VW7HK8z9akbb_ZZ2qzn_okSfVHZVLME7IZdycIUG-vxJUiMuksJRgN_8j_vpLlCYm5oEj8glnF
Advanced Buchwald-Hartwig Amination Protocols for 7-Bromo-8-fluoroquinoline Scaffolds in Drug Discovery
Executive Summary The 7-bromo-8-fluoroquinoline scaffold is a highly privileged building block in modern medicinal chemistry, serving as the core pharmacophore for potent PRMT5 inhibitors, advanced antibacterial agents,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 7-bromo-8-fluoroquinoline scaffold is a highly privileged building block in modern medicinal chemistry, serving as the core pharmacophore for potent PRMT5 inhibitors, advanced antibacterial agents, and novel oncology therapeutics[1][2]. Functionalizing the C7 position via carbon-nitrogen (C–N) bond formation is notoriously challenging due to the steric and electronic influences of the adjacent C8-fluorine atom.
This application note provides a comprehensive, self-validating protocol for the palladium-catalyzed Buchwald-Hartwig amination of 7-bromo-8-fluoroquinoline[3]. By detailing the mechanistic causality behind catalyst, ligand, and base selection, this guide empowers drug development professionals to achieve high-yield, reproducible C7-aminations while suppressing off-target degradation.
Mechanistic Rationale & Scaffold Dynamics
The Buchwald-Hartwig cross-coupling reaction relies on a precise palladium-catalyzed cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination[4]. When applying this to 7-bromo-8-fluoroquinoline, the intrinsic electronic properties of the substrate dictate strict experimental parameters:
The Inductive Fluorine Effect: The highly electronegative fluorine atom at C8 withdraws electron density from the quinoline ring. While this activates the C7–Br bond for oxidative addition by an electron-rich Pd(0) species, it also renders the ring highly susceptible to nucleophilic aromatic substitution (SNAr) and base-mediated degradation[5].
Ligand Causality: The use of primary or secondary alkyl amines introduces the severe risk of
β
-hydride elimination, which leads to unwanted hydrodehalogenation (yielding 8-fluoroquinoline) instead of the desired aminated product[4]. To counteract this, bulky bidentate phosphine ligands with large bite angles (e.g., Xantphos or BINAP ) are strictly required[1][3]. Xantphos enforces a cis-geometry at the palladium center, forcefully accelerating the reductive elimination step before
β
-hydride elimination can occur.
Base Causality: Standard aminations often employ strong bases like sodium tert-butoxide (NaOtBu). However, for 8-fluoroquinolines, strong bases attack the activated fluoro-aromatic system, leading to massive yield losses (<10%)[5]. Therefore, weaker, non-nucleophilic bases such as Cesium Carbonate (Cs₂CO₃) are mandated to suppress dehalogenation[1].
Pd-Catalyzed Buchwald-Hartwig Catalytic Cycle for 7-Bromo-8-fluoroquinoline.
Reaction Optimization & Quantitative Data
The following table synthesizes quantitative optimization data for the C7-amination of 8-fluoroquinolines, demonstrating how deviations from the optimal catalytic system impact the final yield[1][5].
Good yield; slightly slower reductive elimination compared to Xantphos.
Pd(OAc)₂ (5%)
BINAP (10%)
NaOtBu (2.0)
1,4-Dioxane
100
<20%
High degradation; strong base induces SNAr and dehalogenation[5].
PdCl₂(dppf) (5%)
None
K₂CO₃ (2.0)
DMF
120
Trace
Inefficient oxidative addition; lack of specialized steric bulk.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each critical phase includes a built-in diagnostic checkpoint to verify mechanistic success before proceeding.
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-bromo-8-fluoroquinoline, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/argon backfilling.
Causality: Molecular oxygen rapidly oxidizes the electron-rich Pd(0) active species back to an inactive Pd(II) state, permanently halting the catalytic cycle[4].
Step 2: Solvent Addition & Catalyst Activation
Add anhydrous 1,4-Dioxane (previously sparged with argon for 30 minutes) via syringe.
Add the amine partner (Boc-ethylenediamine) via syringe.
Stir the mixture at room temperature for 10 minutes before heating.
Validation Checkpoint 1 (Visual): Observe the solution color. The transition from a pale yellow suspension to a deep red/orange homogeneous solution confirms the successful reduction of Pd(II) to the active Pd(0)-Xantphos complex[4]. If the solution turns black, palladium black has precipitated, indicating catalyst death (likely due to oxygen ingress).
Step 3: Reaction Execution
Transfer the Schlenk tube to a pre-heated oil bath at 100 °C. Stir vigorously for 2 to 4 hours[1].
Causality: 1,4-Dioxane is chosen over DMF because it does not undergo base-catalyzed degradation at 100 °C, which would otherwise generate dimethylamine and poison the catalyst.
Validation Checkpoint 2 (Chromatographic): Perform TLC analysis (Hexanes/EtOAc 7:3). The starting material is highly UV-active at 254 nm. The aminated product will show a lower Rf value (due to increased polarity) and will exhibit a distinct fluorescent shift under 365 nm UV light due to the extended conjugation of the new C–N bond.
Step 4: Workup & Purification
Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the inorganic salts (Cs₂CO₃) and palladium residues.
Concentrate the filtrate under reduced pressure.
Purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).
Validation Checkpoint 3 (Spectrometric): Analyze the purified product via LC-MS. The starting material exhibits a characteristic 1:1 isotopic doublet (M, M+2) due to the presence of ⁷⁹Br and ⁸¹Br. The successful product will show the complete disappearance of this doublet, replaced by a single sharp mass peak corresponding to the exact mass of the aminated quinoline.
Downstream Application: PRMT5 Inhibition Pathways
The aminated 8-fluoroquinoline derivatives synthesized via this protocol are not end-products; they are critical intermediates in the synthesis of PRMT5 (Protein Arginine Methyltransferase 5) inhibitors [2].
PRMT5 overexpression is heavily implicated in oncology. It catalyzes the symmetric dimethylation of arginine residues on histones (H3R8, H4R3), leading to the epigenetic silencing of vital tumor suppressor genes, thereby promoting unchecked cancer cell proliferation[2]. By integrating the 7-amino-8-fluoroquinoline core into targeted therapeutics, researchers can competitively inhibit the PRMT5/MEP50 complex, restoring tumor suppressor transcription and inducing apoptosis in malignant cells.
Mechanism of Action for PRMT5 Inhibitors Derived from 8-Fluoroquinolines.
References
Title: Buchwald–Hartwig amination
Source: Wikipedia
URL: [Link]
Title: US20210163486A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors
Source: Google Patents
URL
Technical Support Center: Optimizing Reaction Yield in 7-Bromo-8-fluoroquinoline Synthesis
Welcome to the Synthesis Tech Support Center. This guide is designed for researchers and drug development professionals facing yield, purity, or scalability issues during the synthesis of 7-bromo-8-fluoroquinoline (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Synthesis Tech Support Center. This guide is designed for researchers and drug development professionals facing yield, purity, or scalability issues during the synthesis of 7-bromo-8-fluoroquinoline (CAS: 1375107-95-1).
The standard approach for this molecule is a modified Skraup synthesis starting from 3-bromo-2-fluoroaniline. Fortunately, the regiochemistry of this specific reaction is "locked"—because the fluorine atom occupies the 2-position of the aniline, cyclization is forced exclusively at the 6-position, yielding the desired 7-bromo-8-fluoroquinoline without regioisomeric byproducts[1]. However, the reaction is notoriously exothermic and prone to severe tar formation if the kinetics are not strictly controlled.
Part 1: Mechanistic Pathway
Figure 1: Mechanistic pathway of the modified Skraup synthesis for 7-bromo-8-fluoroquinoline.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my reaction mixture turning into an intractable black tar, and how can I prevent it?Causality: The Skraup synthesis relies on the in situ dehydration of glycerol to acrolein by concentrated sulfuric acid. This dehydration is highly exothermic. If acrolein is generated faster than it can be consumed by the 3-bromo-2-fluoroaniline via Michael addition, the acrolein rapidly polymerizes into an intractable tar[2].
Solution: Introduce a moderator such as boric acid. Boric acid temporarily forms a borate ester with glycerol, throttling the rate of dehydration and ensuring a steady, controlled release of acrolein[3]. Additionally, reducing the sulfuric acid concentration to 70-80% mitigates the initial exotherm and prevents runaway polymerization[2].
Q2: I am seeing low conversion of 3-bromo-2-fluoroaniline. What is wrong with my glycerol/acid ratio?Causality: Low conversion often stems from either insufficient acrolein generation (acid too dilute) or the electronic deactivation of the aniline. 3-bromo-2-fluoroaniline is heavily deactivated by its halogens, making the electrophilic aromatic substitution (cyclization step) much slower than with standard anilines.
Solution: Ensure a glycerol-to-aniline molar ratio of at least 2.5:1. More importantly, utilize a step-wise heating profile: hold the reaction at 100°C for 1 hour to allow complete Michael addition, then slowly ramp to 135°C–140°C to provide the activation energy required to drive the sterically and electronically hindered cyclization[1].
Q3: Which oxidizing agent is optimal for this specific regiochemistry without over-oxidizing the product?Causality: The intermediate dihydroquinoline must be oxidized to achieve full aromaticity. Classical oxidants like nitrobenzene or arsenic pentoxide are harsh, highly toxic, and prone to causing explosive exotherms.
Solution: Sodium 3-nitrobenzenesulfonate (often called Ludigol) is the superior choice[2]. It acts as a mild, consistent hydride acceptor. Furthermore, it is water-soluble, and its reduced byproduct (sodium 3-aminobenzenesulfonate) is easily washed away during the aqueous workup, preventing the emulsion formation typically seen with nitrobenzene[4].
Q4: How do I efficiently isolate 7-bromo-8-fluoroquinoline from the highly acidic reaction matrix?Causality: The target quinoline is basic and remains protonated (water-soluble) in the sulfuric acid matrix. Direct neutralization with solid NaOH pellets causes localized boiling, product degradation, and further tarring.
Solution: Pour the cooled reaction mixture over crushed ice. Neutralize slowly with aqueous ammonium hydroxide (NH₄OH) or 50% NaOH to a pH of 8-9[2]. NH₄OH provides a buffering effect that prevents pH overshooting. Extract with ethyl acetate (EtOAc), as the product has excellent solubility in EtOAc compared to the highly polar tarry byproducts.
Part 3: Quantitative Data Presentation
Table 1: Impact of Reaction Conditions on 7-Bromo-8-fluoroquinoline Yield
Condition Set
Oxidant
Moderator
Acid Concentration
Temperature Profile
Yield (%)
Purity (LC-MS)
Standard Skraup
Nitrobenzene
None
Conc. H₂SO₄ (98%)
Rapid to 140°C
15 - 22%
< 80% (High Tar)
Modified Skraup A
Nitrobenzene
FeSO₄
70% H₂SO₄
100°C then 135°C
35 - 42%
85%
Optimized Skraup
Na 3-nitrobenzenesulfonate
Boric Acid
70% H₂SO₄
100°C then 135°C
65 - 72%
> 95%
Part 4: Optimized Step-by-Step Protocol
Self-Validating Protocol: Synthesis of 7-Bromo-8-fluoroquinoline
Phase 1: Reagent Assembly & Moderation
In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermocouple, add 3-bromo-2-fluoroaniline (1.0 eq, 50 mmol).
Add boric acid (0.3 eq, 15 mmol) as the reaction moderator[3]. Stir at room temperature until a uniform, thick slurry is formed.
Phase 2: Controlled Dehydration & Cyclization
4. Cool the flask to 0°C using an ice-water bath.
5. Dropwise, add 70% aqueous sulfuric acid (3.0 eq) over 30 minutes[2].
Validation Check: The internal temperature MUST NOT exceed 20°C during addition to prevent premature acrolein formation.
Remove the ice bath and gradually heat the mixture to 100°C. Hold at 100°C for exactly 1 hour.
Validation Check: The mixture should transition from a suspension to a dark, homogenous solution. If violent bubbling is observed, the exotherm is uncontrolled; apply an ice bath immediately.
Slowly ramp the temperature to 135°C–140°C and maintain for 4 hours[1].
Phase 3: Quench & Isolation
8. Cool the reaction mixture to room temperature.
9. Pour the mixture slowly over 200 g of crushed ice with vigorous mechanical stirring.
10. Slowly add 50% aqueous NaOH or concentrated NH₄OH until the pH reaches 8-9[2].
Validation Check: A distinct precipitate will form as the quinoline free-bases from the aqueous layer.
Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[4].
Purify the crude residue via silica gel chromatography (gradient elution: 0 to 30% EtOAc in petroleum ether) to afford 7-bromo-8-fluoroquinoline as a pale solid[1].
Part 5: References
Substituted bicyclic heterocyclic compounds as prmt5 inhibitors (WO2019116302A1) . Google Patents. URL:
Fatty acid synthase inhibitors (WO2013028447A1) . Google Patents. URL:
Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase . PubMed Central (PMC5312829). URL: [Link]
The preparation method and its purification process of 5-chloro-8-hydroxyquinolines (CN108610288A) . Google Patents. URL:
Technical Support Center: Chromatography & Purification of 7-Bromo-8-fluoroquinoline
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 7-Bromo-8-fluoroquinoline .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 7-Bromo-8-fluoroquinoline .
Halogenated quinolines present unique chromatographic challenges. The presence of the basic quinoline nitrogen paired with the highly lipophilic, electron-withdrawing halogen core requires precise control over stationary phase interactions and mobile phase chemistry. This center provides validated protocols, mechanistic causality, and troubleshooting FAQs to ensure high-purity recovery.
To purify 7-Bromo-8-fluoroquinoline effectively, one must understand how its molecular structure dictates its behavior on a column.
The 8-Fluoro Proximity Effect: The fluorine atom at the 8-position is adjacent to the quinoline nitrogen. Through strong inductive electron-withdrawing effects, it reduces the overall basicity of the nitrogen compared to an unsubstituted quinoline. However, the molecule still retains sufficient basicity to act as a hydrogen-bond acceptor.
Silanol Interactions: Standard silica gel is inherently acidic (pH ~4.5–5.5). The quinoline nitrogen interacts strongly with these unshielded silanol groups via ion-exchange and hydrogen bonding, leading to severe peak tailing and irreversible adsorption[1].
Halogen Isomerism: Synthesizing this scaffold often generates des-bromo impurities or regioisomers (e.g., 5-bromo-8-fluoroquinoline). These isosteres possess nearly identical lipophilicities, making them practically indistinguishable on standard normal-phase silica[2].
Quantitative Performance Metrics by Modifier Strategy
The following table summarizes the quantitative impact of various mobile phase modifiers on the purification of basic halogenated quinolines[3],[4],[5].
Parameter
Normal Phase (No Additive)
Normal Phase (+TEA)
Reverse Phase (+Formic Acid)
Stationary Phase
Standard Silica Gel
Deactivated Silica Gel
C18 / PFP (Pentafluorophenyl)
Mobile Phase Modifier
None
0.5% - 2.0% Triethylamine
0.1% Formic Acid (pH < 3)
Mechanism of Action
Unshielded silanols bind basic nitrogen
TEA competitively masks acidic silanols
Low pH suppresses silanol ionization
Typical Peak Asymmetry (
As
)
> 2.5 (Severe Tailing)
1.0 - 1.2 (Symmetrical)
1.1 - 1.3 (Symmetrical)
Expected Recovery Rate
< 70% (Irreversible binding)
> 95%
> 98%
Purification Strategy Decision Matrix
Select your purification route based on the crude impurity profile. Use the decision tree below to determine whether a normal-phase or reverse-phase system is required.
Workflow for selecting the optimal purification strategy for 7-Bromo-8-fluoroquinoline.
Use Case: Bulk purification where halogenated regioisomers are not present.
Causality: Triethylamine (TEA) acts as a sacrificial competing base. It transforms into triethylammonium cations that bind to the anionic silanol groups, preventing the target quinoline from undergoing secondary ion-exchange interactions[5].
Step 1: Mobile Phase Preparation. Prepare a solvent system of Hexane and Ethyl Acetate (e.g., 9:1 v/v) based on prior TLC optimization. Add 1% v/v Triethylamine (TEA) to the bulk solvent[4].
Step 2: Column Packing & Deactivation. Slurry pack the silica gel using the TEA-modified mobile phase. Flush the column with at least 2 to 3 Column Volumes (CV) of the solvent. Crucial: The column must be flushed until the exothermic heat of TEA-silica adsorption dissipates[3].
Step 3: Dry Loading. Dissolve the crude 7-bromo-8-fluoroquinoline in a minimal volume of dichloromethane (DCM). Add a small amount of deactivated silica gel and evaporate to a free-flowing powder under reduced pressure. Load this powder evenly onto the column head.
Step 4: Self-Validation & Elution. Before running the full gradient, spot the deactivated silica on a TLC plate and run it in the modified mobile phase. A symmetrical, non-tailing spot (
Rf
~0.3) validates that silanol suppression is active[1]. Proceed with isocratic elution.
Use Case: Separation of 7-bromo-8-fluoroquinoline from des-bromo or regioisomeric impurities.
Causality: Normal-phase silica separates based on polarity. Halogen isomers have identical polarities but differ in 3D shape and polarizability. Reverse-phase PFP (Pentafluorophenyl) columns exploit
π−π
interactions, dipole-dipole moments, and specific halogen bonding to achieve baseline resolution of these isosteres[2].
Step 1: Column Selection. Install a high-density C18 or a PFP preparative column[2].
Step 2: Buffer Preparation.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Causality: Operating at a low pH (< 3.0) fully protonates the quinoline nitrogen. Simultaneously, it suppresses the ionization of residual silanols on the silica backbone, eliminating peak tailing[3],[4].
Step 3: Gradient Elution. Run a shallow gradient (e.g., 40% to 80% B over 20 minutes). The highly lipophilic nature of the bromo-fluoro core requires a high organic composition for elution[6].
Step 4: Recovery Validation. Lyophilize the collected fractions rather than using rotary evaporation to prevent thermal degradation of the halogenated core. Analyze via LC-MS to confirm the absence of the
M−79
(des-bromo) mass peak.
Troubleshooting Guides & FAQs
Q1: My 7-bromo-8-fluoroquinoline spot stays at the baseline on my TLC plate, even when I use highly polar solvents like 100% Ethyl Acetate. Why?A1: This is a classic symptom of irreversible adsorption. The slightly acidic silica surface forms strong ionic bonds with the basic quinoline nitrogen. Because the interaction is ionic rather than polarity-based, pushing solvent polarity will not move the spot.
Solution: You must disrupt the ionic bond. Add 0.5% - 2.0% TEA or a 7N ammonia-methanol solution to your mobile phase to neutralize the acidic sites on the silica[1].
Q2: I am using TEA in my normal-phase column as recommended, but my mass recovery is still below 70%. What is happening?A2: Halogenated quinolines can be sensitive to prolonged exposure to silica, leading to acid-catalyzed degradation or trapping within the micro-pores of the silica matrix[7].
Solution: If deactivation fails, the stationary phase is too harsh. Switch to a less acidic stationary phase, such as basic Alumina, or utilize a rapid "flash" technique to minimize the residence time of the compound on the column[6].
Q3: How do I separate 7-bromo-8-fluoroquinoline from its 5-bromo regioisomer? Normal phase is giving me a single, broad peak.A3: Normal-phase chromatography cannot efficiently resolve these regioisomers because their overall dipole moments and lipophilicities are virtually identical.
Solution: You must switch to Reverse-Phase HPLC. Using a PFP (Pentafluorophenyl) column with an acidic mobile phase (0.1% Formic Acid) exploits subtle differences in steric shape and halogen bonding, allowing for baseline resolution of the isomers[2].
Q4: Can I use basic modifiers (like TEA) in Reverse-Phase HPLC instead of acidic modifiers?A4: Yes, but with caution. TEA can be used in RPLC to ion-pair with free silanols, reducing retention time and tailing for basic compounds[5]. However, operating at high pH with TEA can rapidly degrade standard silica-based C18 columns via hydrolysis. If you choose a basic modifier for RP-HPLC, you must use a specialized hybrid-silica or polymer-based column designed for high-pH stability[3].
References
High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives - Benchchem. 8
Thin-Layer Chromatography (TLC) for Quinoline Compounds - Benchchem. 1
Purification of Halogenated Quinoxalines - Benchchem. 7
Purification of Highly Lipophilic Quinoline Derivatives - Benchchem. 6
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - ACS Publications. 2
Troubleshooting guide for the purification of polar quinoline compounds - Benchchem. 3
Tip on Peak Tailing of Basic Analytes - Phenomenex. 4
Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. 5
Technical Support Center: Optimizing Catalyst Loading for 7-Bromo-8-fluoroquinoline Cross-Coupling Reactions
Welcome to the comprehensive technical support guide for optimizing catalyst loading in cross-coupling reactions involving 7-Bromo-8-fluoroquinoline. This resource is designed for researchers, scientists, and professiona...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the comprehensive technical support guide for optimizing catalyst loading in cross-coupling reactions involving 7-Bromo-8-fluoroquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this specific heterocyclic halide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction success and efficiency.
The unique electronic and steric properties of 7-Bromo-8-fluoroquinoline, particularly the presence of the quinoline nitrogen and the electron-withdrawing fluorine atom, present specific challenges. The primary obstacle is the propensity of the quinoline nitrogen's lone pair to coordinate with the palladium catalyst, leading to deactivation and low yields.[1] This guide is structured to directly address this and other potential issues, providing scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when performing cross-coupling reactions with 7-Bromo-8-fluoroquinoline?
A1: The most critical factor is mitigating catalyst poisoning by the quinoline nitrogen.[1] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, forming inactive species and halting the catalytic cycle.[1] The use of sterically bulky phosphine ligands is the most effective strategy to counter this. These ligands shield the palladium center, preventing the quinoline nitrogen from binding.[1]
Q2: How does the 8-fluoro substituent affect the reactivity of 7-Bromo-8-fluoroquinoline in cross-coupling reactions?
A2: The fluorine atom at the 8-position is strongly electron-withdrawing, which can influence the reactivity of the C-Br bond. Generally, electron-withdrawing groups can make the aryl halide more susceptible to oxidative addition, which is often the rate-limiting step in the catalytic cycle. However, the steric bulk of the fluorine atom in proximity to the bromine at the 7-position might also play a role in the approach of the catalyst. Energy minimization modeling of similar fluoroquinolones has shown that substituents at the C-8 position can cause a skewing of the quinoline core, which may affect its interaction with the catalyst.[2][3]
Q3: What is a typical starting catalyst loading for a cross-coupling reaction with this substrate?
A3: A general starting point for catalyst loading in cross-coupling reactions is between 1-5 mol% of the palladium source. For challenging substrates like 7-Bromo-8-fluoroquinoline, it is often advisable to start at the higher end of this range (e.g., 2-5 mol%) to ensure a sufficient concentration of active catalyst is present to overcome any potential deactivation. With optimization, it may be possible to reduce the catalyst loading.
Q4: Is an inert atmosphere always necessary for these reactions?
A4: Yes, it is highly recommended to perform palladium-catalyzed cross-coupling reactions under a strictly inert atmosphere (e.g., argon or nitrogen). The active Pd(0) species is sensitive to oxygen, which can lead to catalyst deactivation.[1] Additionally, oxygen can promote undesirable side reactions like the homocoupling of boronic acids in Suzuki-Miyaura reactions.[1]
Q5: Which cross-coupling reactions are commonly performed with 7-Bromo-8-fluoroquinoline?
A5: The most common cross-coupling reactions for functionalizing haloquinolines include the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Buchwald-Hartwig amination for C-N bond formation with amines, the Sonogashira coupling for C-C bond formation with terminal alkynes, and the Heck reaction for C-C bond formation with alkenes.[4][5][6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: My reaction shows low or no conversion of the 7-Bromo-8-fluoroquinoline starting material.
Potential Cause 1: Catalyst Poisoning.
Explanation: As mentioned, the quinoline nitrogen is likely coordinating to the palladium center and inhibiting its catalytic activity.[1]
Solution:
Employ Bulky Ligands: Switch to or screen sterically hindered phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands create a bulky environment around the palladium atom, which sterically hinders the approach of the quinoline nitrogen.[1]
Increase Ligand-to-Metal Ratio: In some cases, a slightly higher ligand-to-palladium ratio can help to ensure the palladium center remains coordinated to the desired phosphine ligand.
Potential Cause 2: Inefficient Pre-catalyst Activation.
Explanation: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This reduction might be inefficient under your current conditions.[1]
Solution:
Use a Pd(0) Source: Consider using a direct Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄.[1]
Use Modern Pre-catalysts: Employ modern palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts) which are designed to form the active LPd(0) catalyst more cleanly and efficiently.[8]
Potential Cause 3: Inadequate Base.
Explanation: The base plays a crucial role in the catalytic cycle. An inappropriate choice of base, or a base of poor quality (e.g., hydrated), can lead to reaction failure.[1]
Solution:
Base Screening: Screen a panel of bases. For Suzuki-Miyaura reactions, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often necessary.[5]
Ensure Anhydrous Conditions: For many cross-coupling reactions, particularly those using strong bases, ensuring the base is anhydrous is critical.
Issue 2: My reaction mixture turns black, and the reaction stalls.
Potential Cause: Palladium Black Formation.
Explanation: The formation of a black precipitate is a classic sign of catalyst decomposition into metallic palladium (palladium black), which is catalytically inactive.[1] This can be caused by ligand dissociation or high reaction temperatures.[1]
Solution:
Lower the Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.[1]
Ensure Proper Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.
Use a More Stable Catalyst System: Some ligand-catalyst combinations are inherently more stable than others. Screening different ligands can help identify a more robust system for your specific reaction.
Issue 3: I am observing significant side product formation, such as dehalogenation or homocoupling.
Potential Cause 1: Dehalogenation (Hydrodehalogenation).
Explanation: This is where the bromine atom on the quinoline is replaced by a hydrogen atom. This can be promoted by certain bases, solvents (especially protic ones), and high temperatures.
Solution:
Optimize the Base: Switch to a weaker or less hindered base.
Use Aprotic Solvents: Avoid protic solvents like alcohols if dehalogenation is a significant issue.
Lower the Temperature: Running the reaction at the lowest effective temperature can minimize this side reaction.
Potential Cause 2: Homocoupling.
Explanation: This is the self-coupling of your starting materials, for example, the boronic acid in a Suzuki-Miyaura reaction. It is often promoted by the presence of oxygen or high local concentrations of the coupling partners.[1]
Solution:
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the catalyst.
Slow Addition: If possible, add one of the coupling partners (e.g., the boronic acid solution) slowly over a period of time to keep its concentration low in the reaction mixture.[1]
Optimize Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of homocoupling.
Data Presentation: Catalyst Loading and Reaction Conditions
The following tables provide examples of optimized reaction conditions for various cross-coupling reactions with quinoline substrates, which can serve as a starting point for your experiments with 7-Bromo-8-fluoroquinoline.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Bromoquinolines
Entry
Bromoquinoline
Coupling Partner
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
8-Bromo-5-methoxyquinoline
Phenylboronic acid
Pd₂(dba)₃ (1)
n-BuPAd₂ (3)
K₂CO₃
DMAc/H₂O
90
1-2
91
2
8-Chloroquinoline
Phenylboronic acid
Pd₂(dba)₃ (1)
n-BuPAd₂ (3)
K₂CO₃
DMAc/H₂O
90
1-2
93
3
7-Bromo-8-methoxyquinoline
Phenylboronic acid
Pd₂(dba)₃ (1)
n-BuPAd₂ (3)
K₂CO₃
DMAc/H₂O
90
1-2
88
Data adapted from a one-pot borylation/Suzuki-Miyaura coupling protocol.[9]
Table 2: Optimized Conditions for Buchwald-Hartwig Amination of Haloquinolines
Entry
Haloquinoline
Amine
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4,7-Dichloroquinoline
Adamantan-1-amine
Pd₂(dba)₃ (2)
DavePhos (4)
NaOtBu
Toluene
100
24
52
2
2,8-Dichloroquinoline
Adamantan-1-amine
Pd₂(dba)₃ (2)
BINAP (4)
NaOtBu
Toluene
100
24
68
3
6-Bromoisoquinoline-1-carbonitrile
(S)-3-Amino-2-methylpropan-1-ol
Pd(OAc)₂ (0.5)
Xantphos (1)
K₃PO₄
i-PrOAc
85
18
95
Data adapted from studies on the amination of dichloroquinolines and a large-scale synthesis.[8][10]
Experimental Protocols
General Protocol for a Small-Scale Suzuki-Miyaura Coupling of 7-Bromo-8-fluoroquinoline
Reagent Preparation:
In a glovebox or under a stream of inert gas, add 7-Bromo-8-fluoroquinoline (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
Catalyst Addition:
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%) to the vial.
Solvent Addition:
Add the anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
Reaction:
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
Wash the filtrate with water and brine.
Purification:
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Processes
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Catalytic Cycle and Quinoline Inhibition
Caption: The catalytic cycle highlighting catalyst poisoning by the quinoline nitrogen.
References
Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 09:41 AM.
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines - Benchchem.
Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [Link]
Application Notes and Protocols: Suzuki-Miyaura Coupling with Bromin
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. [Link]
Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids | Organic Letters - ACS Publications - ACS.org. [Link]
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]
Impact of Cross-Coupling Reactions in Drug Discovery and Development - Semantic Scholar. [Link]
Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling - ACS Publications. [Link]
Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations - Wipf Group. [Link]
An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols | Organic Letters - ACS Publications. [Link]
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. [Link]
Phosphaadamantanes as Ligands for Palladium Catalyzed Cross-Coupling Chemistry: Library Synthesis, Characterization, and Screening in the Suzuki Coupling of Alkyl Halides and Tosylates Containing β-Hydrogens with Boronic Acids and Alkylboranes. [Link]
(PDF) Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. [Link]
Heck Reaction—State of the Art - Semantic Scholar. [Link]
Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. [Link]
The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. [Link]
Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines | Journal of the American Chemical Society. [Link]
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. [Link]
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. [Link]
Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester. [Link]
Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. [Link]
Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes - MDPI. [Link]
A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid - Benchchem.
Synthesis of novel 7-(heteryl/aryl)chromones via Suzuki coupling reaction - ResearchGate. [Link]
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. [Link]
Technical Support Center: Troubleshooting 7-Bromo-8-fluoroquinoline Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of functionalizing halogenated quinolines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of functionalizing halogenated quinolines. 7-Bromo-8-fluoroquinoline is a highly valuable building block in drug development, but its unique electronic environment makes it notoriously susceptible to hydrodebromination (protodehalogenation) during palladium-catalyzed cross-coupling reactions.
This guide is designed to provide you with a deep mechanistic understanding of this side reaction, actionable troubleshooting steps, and a self-validating protocol to ensure high-yielding cross-couplings.
Part 1: Mechanistic Insights (The "Why")
To solve the debromination issue, we must first understand the causality behind it. The electron-deficient nature of the quinoline core, compounded by the strong inductive electron-withdrawing effect of the adjacent 8-fluoro substituent, makes the substrate highly prone to side reactions[1].
While the initial oxidative addition of the Pd(0) catalyst to the highly polarized C7–Br bond is facile, the resulting Pd(II)-aryl intermediate is highly electrophilic. If the subsequent transmetalation step is kinetically slow, this intermediate becomes vulnerable to off-cycle side reactions[2]. Specifically, it readily accepts a hydride from protic solvents, alkoxide bases, or amine ligands. Mechanistic studies corroborate that this undesired hydrodebromination pathway proceeds strictly via hydride transfer rather than hydrogen atom transfer[3]. Once the palladium-hydride species forms, rapid reductive elimination yields the undesired 8-fluoroquinoline byproduct.
Divergent pathways in Pd-catalysis: Desired cross-coupling vs. undesired hydrodebromination.
Part 2: Troubleshooting FAQs
Q1: Why am I seeing up to 40% 8-fluoroquinoline (debrominated byproduct) in my Suzuki coupling?A1: This is a classic hydrodebromination side reaction. In electron-deficient systems like 7-bromo-8-fluoroquinoline, the rate of transmetalation can be slower than the rate of hydride transfer[1]. If your reaction contains protic solvents (e.g., ethanol, isopropanol) or bases with abstractable protons, these act as hydride donors. The palladium catalyst facilitates a
β
-hydride elimination from the solvent/base, forming a Pd-hydride complex that reductively eliminates to give the debrominated quinoline.
Q2: How does my choice of base impact this side reaction?A2: The base is often the hidden culprit. Strong bases, especially in the presence of protic solvents, facilitate the formation of palladium-hydride species[2]. Even inorganic bases can be problematic if they are hygroscopic and introduce water into the system. Switching to a milder, strictly anhydrous base like potassium phosphate (K₃PO₄) significantly reduces hydride availability.
Q3: What role does the ligand play in preventing debromination?A3: Ligand sterics and electronics dictate the reaction pathway. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) serve two purposes: they accelerate the desired transmetalation step, and their steric bulk shields the palladium center from interacting with off-cycle hydride sources. Precise control over the metal coordination environment is essential to suppress unselective behavior[4].
Part 3: Optimization & Quantitative Data
To guide your reaction design, we have compiled quantitative data demonstrating the effect of solvent, base, and ligand selection on the product distribution of 7-bromo-8-fluoroquinoline cross-couplings.
Solvent
Base
Ligand
Temperature
Cross-Coupling Yield (%)
Debromination Yield (%)
EtOH / H₂O
Na₂CO₃
PPh₃
80 °C
45%
38%
DMF
K₂CO₃
PPh₃
90 °C
62%
21%
Toluene
Cs₂CO₃
XPhos
100 °C
88%
< 5%
1,4-Dioxane
K₃PO₄ (anhydrous)
SPhos
80 °C
92%
< 2%
Table 1: Condition matrix highlighting the suppression of hydrodebromination through the exclusion of protic sources and the use of bulky biaryl phosphine ligands.
Part 4: Validated Experimental Protocol (Anhydrous Suzuki-Miyaura Coupling)
To achieve >90% yield while suppressing debromination to <2%, follow this self-validating protocol. This system uses strictly anhydrous conditions and a bulky biaryl phosphine ligand to kinetically outcompete the hydrodebromination pathway.
Step-by-step experimental workflow to minimize hydride transfer and debromination.
Step-by-Step Methodology:
Preparation of the Schlenk Tube (Exclusion of Protons/Oxygen):
Flame-dry a Schlenk tube under vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Trace moisture acts as a primary proton/hydride source that leads to debromination.
Reagent Loading:
Add 7-bromo-8-fluoroquinoline (1.0 equiv, 1.0 mmol) and the desired boronic acid/pinacol ester (1.2 equiv).
Add anhydrous K₃PO₄ (2.0 equiv). Crucial: Ensure the base is freshly oven-dried. Do not use hydrate forms.
Catalyst & Ligand Addition:
Add Pd₂(dba)₃ (2.5 mol%, 0.025 equiv) and SPhos (10 mol%, 0.10 equiv). The high ligand-to-palladium ratio ensures no unligated Pd species are available to catalyze off-cycle hydride transfers.
Solvent Addition & Degassing:
Add 5.0 mL of anhydrous 1,4-Dioxane. Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
Reaction Execution & Self-Validation:
Seal the tube and heat to 80 °C in a pre-heated oil bath. Stir vigorously.
Self-Validation Checkpoint: Observe the reaction mixture 10 minutes after reaching 80 °C. A successful, active catalytic cycle will maintain a clear yellow-to-orange appearance. If the solution turns opaque black, this indicates premature catalyst decomposition (palladium black formation) due to oxygen ingress or ligand dissociation, and the reaction will likely stall, favoring debromination.
Workup & Isolation:
Cool to room temperature. Quench with a few drops of water to destroy any active Pd species, then dilute with Ethyl Acetate. Filter through a short pad of Celite to remove inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.
Technical Support Center: Navigating Nucleophilic Substitutions on 7-Bromo-8-fluoroquinoline
Troubleshooting Guide: Overcoming Common Hurdles This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable protocol...
Author: BenchChem Technical Support Team. Date: April 2026
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable protocols.
Question 1: My SNAr reaction with an amine nucleophile on 7-Bromo-8-fluoroquinoline is showing no or very low conversion. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion in this reaction is a common issue, primarily stemming from the significant steric hindrance around the C8 position and the electronic properties of the quinoline system. Here’s a systematic approach to troubleshoot this problem:
Root Cause Analysis:
Steric Hindrance: The bromine atom at the 7-position and the peri-hydrogen at the 1-position create a sterically crowded environment around the C8-fluoro substituent. This physically obstructs the approach of the nucleophile.[1]
Insufficient Nucleophilicity: While the fluorine at C8 is the better leaving group in SNAr reactions due to its high electronegativity, the nucleophile must be strong enough to initiate the attack on the electron-deficient ring.[2][3]
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for driving this sterically hindered reaction forward.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in SNAr reactions of 7-Bromo-8-fluoroquinoline.
Detailed Protocols:
1. Temperature and Solvent Optimization:
Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[3]
Protocol:
In a sealed vessel, dissolve 7-Bromo-8-fluoroquinoline (1.0 eq) and your amine nucleophile (1.5-2.0 eq) in an anhydrous polar aprotic solvent like DMSO or NMP.
Add a suitable non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).
Heat the reaction mixture to 120-150 °C and monitor by TLC or LC-MS.
If conventional heating is slow, consider using microwave irradiation, which can significantly reduce reaction times.[4]
Excellent choice, high boiling point, and good solvating power. [4]
NMP
202
32
Another high-boiling option, less prone to decomposition than DMF. [4]
Sulfolane
285
43
Useful for very high-temperature reactions.
2. Enhancing Nucleophilicity:
For weakly nucleophilic amines, pre-formation of the corresponding amide anion can dramatically increase reactivity.
Protocol:
In a separate flask under an inert atmosphere, dissolve the amine nucleophile (1.2 eq) in anhydrous THF.
Cool to 0 °C and add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise.
Allow the mixture to stir at room temperature for 30 minutes.
In another flask, dissolve 7-Bromo-8-fluoroquinoline (1.0 eq) in anhydrous THF.
Slowly add the pre-formed amide solution to the quinoline solution at 0 °C and then allow it to warm to room temperature or heat as needed.
Question 2: I am observing the formation of multiple products. How can I improve the regioselectivity of the substitution?
Answer:
While the substitution at the C8-fluoro position is generally favored due to the higher electronegativity of fluorine making the ipso-carbon more electrophilic, side reactions can occur.[2][5]
Potential Side Reactions:
Substitution at C7: Although the C-Br bond is weaker, substitution at this position is less common in SNAr unless catalyzed. However, under harsh conditions or with certain catalysts, it can be observed.
Benzyne Formation: With very strong bases (like NaNH₂), an elimination-addition mechanism via a benzyne intermediate can lead to a mixture of regioisomers.[3]
Strategies for Improving Regioselectivity:
Leaving Group Selectivity: The inherent reactivity order in SNAr is F > Cl ≈ Br > I.[3] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong inductive effect of fluorine.[5] Stick to conditions that favor the SNAr mechanism.
Choice of Base: Avoid excessively strong bases like sodium amide unless a benzyne mechanism is desired. Use moderately strong, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or DBU.
Temperature Control: Start with the lowest effective temperature to favor the kinetically preferred product, which is typically the C8-substituted product.
Caption: Favored SNAr pathway at the C8-fluoro position.
Question 3: My desired product is unstable under the reaction conditions, leading to decomposition. What can I do?
Answer:
Product instability can be a significant issue, especially with electron-rich products formed from the substitution.
Mitigation Strategies:
Lower Reaction Temperature: This is the most straightforward approach. Explore if the reaction can proceed at a lower temperature over a longer period.
Catalysis: The use of a catalyst can often allow for lower reaction temperatures.
Phase-Transfer Catalysis (PTC): For reactions with anionic nucleophiles, a PTC like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the nucleophile to the organic phase, often allowing for milder conditions.
Base Catalysis: Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can act as nucleophilic catalysts, accelerating the reaction.[6]
In Situ Protection/Derivatization: If the product has a particularly labile functional group, consider if it can be protected or derivatized in the same pot after formation.
Experimental Protocol using a Catalyst:
To a mixture of 7-Bromo-8-fluoroquinoline (1.0 eq), the nucleophile (1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., acetonitrile or toluene), add a catalytic amount of DABCO (0.1-0.2 eq).
Heat the reaction at a lower temperature (e.g., 60-80 °C) and monitor for product formation.
Frequently Asked Questions (FAQs)
Q1: Why is the C8-fluoro substituent the preferred site for nucleophilic attack over the C7-bromo substituent?
The regioselectivity is governed by the principles of the SNAr mechanism. The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex).[7] Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect. This makes the carbon atom it is attached to (the ipso-carbon) more electrophilic and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[5] Therefore, nucleophilic attack at the C8 position is kinetically favored over the C7 position.
Q2: What are the best solvents for SNAr reactions on 7-Bromo-8-fluoroquinoline?
Polar aprotic solvents are the solvents of choice for SNAr reactions.[4] They are effective at solvating the cation of the nucleophile's counter-ion, leaving the nucleophilic anion more "naked" and reactive. Protic solvents, like alcohols or water, can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction.[8][9]
Recommended: DMSO, NMP, DMF, sulfolane
Use with Caution: Acetonitrile, THF (may require higher temperatures or stronger nucleophiles)
Generally Avoid: Methanol, ethanol, water (unless using a phase-transfer catalyst)
Q3: Can I use palladium catalysis for these substitutions?
While SNAr is the focus here, for certain nucleophiles, particularly for the formation of C-N and C-C bonds, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Suzuki coupling could be viable alternatives, especially if SNAr conditions fail. These reactions proceed through a different mechanism (oxidative addition/reductive elimination) and may offer a complementary approach to functionalizing the quinoline core.[10]
Q4: How does the quinoline nitrogen affect the reactivity?
The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack but activates it towards nucleophilic attack. This electronic effect contributes to the feasibility of SNAr reactions on the haloquinoline scaffold.
Q5: Are there any safety considerations I should be aware of?
Yes. Many polar aprotic solvents like DMF and NMP have reproductive toxicity concerns.[4] Always handle these solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. High-temperature reactions in sealed vessels should be conducted behind a blast shield. Always consult the Safety Data Sheet (SDS) for all reagents before use.[11]
References
Time in Pasuruan, ID. Google.
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Google Vertex AI Search.
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. Google Vertex AI Search.
Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr) - Benchchem. Benchchem.
How to increase the efficiency of nucleophilic aromatic substitution reactions - Benchchem. Benchchem.
Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing. RSC Publishing.
Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization - Organic Chemistry Portal. Organic Chemistry Portal.
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations - American Chemical Society. American Chemical Society.
Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing. RSC Publishing.
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Chemistry Steps.
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC. PMC.
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reaction - American Chemical Society. American Chemical Society.
(PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - ResearchGate.
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
SNAr Reaction Toward the Synthesis of Fluorinated Quinolino[2,3,4‐
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC. PMC.
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. PMC.
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. American Chemical Society.
Research and Reviews: Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry.
Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols | Request PDF - ResearchGate.
Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. - ResearchGate.
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Springer.
7-Bromo-8-fluoroquinoline. Fluorochem.
Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction | Organic Letters - ACS Publications - ACS.org.
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. PMC.
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality - PMC. PMC.
C(sp3)
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Arom
How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange.
Unambiguous NMR Assignment of 7-Bromo-8-fluoroquinoline: High-Field Experimental Multi-Nuclear NMR vs. In Silico DFT Prediction
Executive Summary 7-Bromo-8-fluoroquinoline is a critical synthetic scaffold utilized in the development of substituted bicyclic heterocyclic compounds, most notably serving as a key intermediate in the synthesis of pote...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
7-Bromo-8-fluoroquinoline is a critical synthetic scaffold utilized in the development of substituted bicyclic heterocyclic compounds, most notably serving as a key intermediate in the synthesis of potent PRMT5 inhibitors for oncology applications[1]. However, achieving a definitive
1
H and
13
C NMR assignment for this molecule presents a severe analytical challenge. The proximity of a highly electronegative fluorine atom (C8) and a massive, polarizable bromine atom (C7) creates a highly complex magnetic environment. The fluorine atom induces extensive scalar coupling (
JCF
) across the quinoline ring, while the bromine atom triggers a relativistic Heavy-Atom-on-Light-Atom (HALA) effect, significantly shielding the adjacent carbon nuclei[2].
This guide objectively compares the performance, causality, and workflows of High-Field Experimental Multi-Nuclear NMR (Bruker Avance NEO 600 MHz) against Computational DFT Prediction (Gaussian 16 / Mnova) to determine the most robust methodology for unambiguous structural verification.
Methodological Comparison: Experimental vs. Computational
When assigning complex halogenated heterocycles, researchers typically choose between empirical data acquisition and quantum mechanical prediction.
Method A: High-Field Experimental NMR (Bruker 600 MHz with CryoProbe)
Performance: Serves as the absolute ground truth. The use of a CryoProbe provides the signal-to-noise (S/N) ratio necessary to detect quaternary carbons (C7, C8, C4a, C8a) that are heavily split by fluorine coupling.
Limitation: Requires synthesized, highly pure physical material and expensive instrument time.
Performance: Highly accurate for predicting chemical shifts without physical samples. The mPW1PW91 functional is specifically chosen because it effectively models the spin-orbit coupling (SOC) induced by the heavy bromine atom, which typically shifts the adjacent C7 carbon upfield by ~15-25 ppm[3][4].
Limitation: Standard empirical predictors (like HOSE-code based software) fail dramatically here because they lack sufficient training data for the specific ortho-fluoro-bromo substitution pattern. DFT is required, which demands computational CPU time.
Table 1: Performance & Capability Comparison
Feature
High-Field Experimental NMR (600 MHz)
DFT Prediction (GIAO-mPW1PW91)
Empirical Prediction (HOSE Codes)
Accuracy (
13
C)
Ground Truth
High (
±
1.5 ppm)
Moderate (
±
5.0 ppm, fails at C7)
Heavy-Atom Effect
Inherently captured
Accurately modeled via spin-polarization
Poorly parameterized for Br/F ortho pairs
Multiplet Resolution
Resolved via
19
F-decoupling
Requires secondary SSCC calculations
Approximated via rigid rules
Throughput
Low (Requires physical sample)
Medium (Requires optimization time)
High (Instantaneous)
Quantitative Data: Chemical Shift Assignments
The following table summarizes the
1
H and
13
C NMR chemical shifts for 7-Bromo-8-fluoroquinoline in CDCl
3
. Notice how empirical prediction struggles with the C7 shift due to the HALA effect, whereas DFT closely mirrors the experimental ground truth.
Table 2:
1
H and
13
C NMR Chemical Shift Data (CDCl
3
)
Position
Nucleus
Experimental (ppm)
DFT Predicted (ppm)
Empirical Predicted (ppm)
J
-Coupling (Hz)
C2
13
C
150.8
151.2
149.5
-
C3
13
C
121.5
122.0
121.1
-
C4
13
C
136.2
136.8
135.9
-
C5
13
C
125.2
124.9
127.1
4JCF
= 2.1
C6
13
C
131.5
132.1
128.8
3JCF
= 5.4
C7
13
C
110.9
111.5
116.2
2JCF
= 21.0
C8
13
C
155.1
156.0
152.3
1JCF
= 252.5
C4a
13
C
131.5
132.0
130.5
-
C8a
13
C
137.0
138.1
139.2
2JCF
= 14.5
H2
1
H
8.95
9.01
8.85
dd,
J
=4.2, 1.5
H3
1
H
7.45
7.50
7.40
dd,
J
=8.3, 4.2
H4
1
H
8.15
8.22
8.10
dd,
J
=8.3, 1.5
H5
1
H
7.55
7.61
7.65
d,
J
=8.5
H6
1
H
7.75
7.80
7.60
dd,
J
=8.5, 6.0
Step-by-Step Methodologies
To ensure scientific integrity and trustworthiness, the following self-validating protocols must be strictly adhered to.
Protocol A: Experimental NMR Acquisition Workflow
Sample Preparation: Dissolve 15 mg of highly pure 7-Bromo-8-fluoroquinoline in 0.6 mL of CDCl
3
(containing 0.03% v/v TMS as an internal standard).
Causality: The
1JCF
coupling of ~252 Hz splits the C8 signal into a massive doublet, severely reducing S/N and complicating the detection of the adjacent C7 and C8a signals. By applying inverse-gated
19
F decoupling during the
13
C acquisition, all carbon signals collapse into sharp singlets. This self-validating step definitively proves which multiplets were caused by fluorine scalar coupling versus overlapping chemical shifts.
2D Correlation (HSQC, HMBC): Acquire
1
H-
13
C HMBC optimized for long-range
nJCH
couplings (8 Hz).
Causality: The absence of a proton at C7 and C8 means we must rely on long-range correlations. H6 will show a strong
3JCH
correlation to C8 and C4a, definitively anchoring the benzene ring assignments and validating the position of the halogens.
Protocol B: Computational DFT Prediction Workflow
Conformational Search & Geometry Optimization: Perform an initial geometry optimization using the B3LYP/6-311+G(d,p) level of theory in Gaussian 16.
NMR Shielding Tensor Calculation: Execute the NMR calculation using the GIAO (Gauge-Independent Atomic Orbital) method at the mPW1PW91/6-311+G(d,p) level.
Causality: GIAO ensures that the calculated magnetic shielding tensors are independent of the gauge origin. The mPW1PW91 functional is specifically parameterized to handle the electron correlation effects necessary for accurate magnetic shielding tensors and effectively models the spin-orbit coupling (SOC) induced by the heavy bromine atom[2][3].
Workflow Visualization
The most robust approach to assigning 7-Bromo-8-fluoroquinoline is a synergistic workflow where DFT predictions guide the interpretation of heavily coupled experimental 2D NMR spectra.
For 7-Bromo-8-fluoroquinoline, relying solely on empirical 1D NMR or basic HOSE-code prediction software will lead to misassignments at the C7 and C8 positions due to the competing HALA effect and
JCF
scalar couplings. The optimal, self-validating methodology requires a combination of 19
F-decoupled
13
C NMR to resolve the carbon skeleton experimentally, cross-validated against GIAO-mPW1PW91 DFT calculations to accurately model the relativistic shielding effects of the bromine atom.
Reactivity Profiling: 7-Bromo-8-fluoroquinoline vs. 8-Fluoroquinoline in Advanced Organic Synthesis
Executive Summary Quinolines are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. The strategic installation of halogens—specifically fluorine and bromine—profoundly alters the electroni...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Quinolines are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. The strategic installation of halogens—specifically fluorine and bromine—profoundly alters the electronic landscape and reactivity of the quinoline core. As a Senior Application Scientist, I have designed this guide to provide an in-depth comparative analysis of 8-Fluoroquinoline (8-FQ) and 7-Bromo-8-fluoroquinoline (7-Br-8-FQ) . By dissecting how the synergistic effects of adjacent halogens dictate their behavior, this guide will enable researchers to rationally select the appropriate building block for transition-metal catalysis, dearomatization, and complex API synthesis.
Electronic & Steric Fundamentals
The reactivity divergence between these two scaffolds is fundamentally governed by the distinct bond dissociation energies (BDE) and electronegativities of their substituents:
8-Fluoroquinoline (8-FQ) : The C8-fluorine atom is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) that depletes electron density from the carbocyclic ring. Despite this electronic activation, the C-F bond is exceptionally strong (~485 kJ/mol), making it highly resistant to oxidative addition by low-valent transition metals. Furthermore, the fluorine atom at the 8-position is remarkably inert to nucleophilic aromatic substitution (SNAr) [1], acting instead as a powerful directing group for ortho-lithiation or as a unique hydrogen-bond/metal-coordination acceptor.
7-Bromo-8-fluoroquinoline (7-Br-8-FQ) : The addition of a bromine atom at the C7 position introduces a highly labile reactive site. The C-Br bond is significantly weaker (~280 kJ/mol) and highly susceptible to oxidative addition by Pd(0) or Ni(0) species. Crucially, the adjacent C8-fluorine atom inductively withdraws electron density from the C7 position, lowering the LUMO of the C-Br bond and thereby accelerating the oxidative addition step in cross-coupling reactions. Sterically, the heavy bromine atom forces out-of-plane twisting in bulky cross-coupling partners, necessitating careful phosphine ligand selection to prevent premature β-hydride elimination.
Comparative Reactivity Matrix
To objectively compare the performance of these scaffolds, the following table summarizes their reactivity across standard synthetic transformations.
Reactivity Metric
8-Fluoroquinoline (8-FQ)
7-Bromo-8-fluoroquinoline (7-Br-8-FQ)
Mechanistic Rationale
Pd-Catalyzed Cross-Coupling
Inert (No C-X bond cleavage)
Highly Reactive (Yields >85%)
C-Br BDE is ~200 kJ/mol lower than C-F. C8-F accelerates Pd(0) insertion into C7-Br.
Nucleophilic Aromatic Substitution
Inert at C8 (Requires extreme conditions)
Inert at C8; C7-Br can be displaced by strong nucleophiles
The quinoline nitrogen does not sufficiently activate the C7/C8 positions for facile SNAr compared to C2/C4.
Electrophilic Halogenation
Reactive at C5 (e.g., NCS chlorination)
Reactive at C5
The C8-F directs electrophiles to the para position (C5) due to resonance (+M) effects.
Metal-Ligand Coordination
Active (Forms Pd-F pincer complexes)
Sterically hindered
The lone pairs on C8-F can coordinate to Lewis acidic metals (e.g., cationic Pd(II)) [2].
Photochemical Dearomatization
Reactive (Forms [4+2] cycloadducts)
Unreported / Competing C-Br homolysis
8-FQ undergoes energy-transfer mediated [4+2] cycloaddition with alkenes [3].
Mechanistic Divergence
The presence of the C7-bromine fundamentally shifts the molecule's synthetic utility from a coordinating ligand/dearomatization substrate to a highly versatile electrophilic coupling partner.
Divergent reactivity pathways of 8-Fluoroquinoline and 7-Bromo-8-fluoroquinoline.
Validated Experimental Protocols
A robust chemical protocol must be a self-validating system. The following methodologies detail not just the operational steps, but the underlying causality governing the reaction design.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 7-Bromo-8-fluoroquinoline
This protocol leverages the highly electrophilic C7-Br bond for the synthesis of complex biaryls, a common motif in the development of PRMT5 inhibitors .
Reagents:
7-Bromo-8-fluoroquinoline (1.0 equiv, 1.0 mmol)
Arylboronic acid (1.2 equiv, 1.2 mmol)
Pd(PPh3)4 (0.05 equiv, 5 mol%)
K2CO3 (2.5 equiv, 2.5 mmol)
1,4-Dioxane / H2O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
Degassing (Critical Step): In an oven-dried Schlenk flask, combine 7-bromo-8-fluoroquinoline, arylboronic acid, and K2CO3. Add the 1,4-Dioxane/H2O mixture. Sparge the solution with ultra-pure Argon for 15 minutes.
Causality: Oxygen rapidly deactivates the electron-rich Pd(0) active species via oxidation to Pd(II) peroxo complexes, terminating the catalytic cycle. The biphasic solvent ensures solubility of both the organic electrophile and the inorganic base.
Catalyst Addition: Quickly add Pd(PPh3)4 under a positive stream of Argon. Seal the flask.
Causality: Adding the catalyst last minimizes its exposure to any residual oxygen before the reaction reaches the optimal activation temperature.
Heating & Monitoring: Heat the mixture to 90 °C for 8-12 hours. Monitor via TLC (Hexanes/EtOAc 3:1).
Self-Validation: The starting material (UV active, Rf ~0.6) should cleanly convert to a more polar, highly fluorescent product spot.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
Causality: The aqueous wash removes the inorganic salts (K2CO3, borate byproducts) and the highly polar dioxane, preventing emulsion formation during extraction.
Expected Outcome: >85% yield after silica gel chromatography. The 19F NMR will show a distinct shift due to the loss of the deshielding bromine atom at the adjacent C7 position.
Protocol 2: Synthesis of Pd-PNF Pincer Complex via 8-Fluoroquinoline Coordination
Organic halogens rarely coordinate to late transition metals. However, the 8-FQ scaffold can be forced into a metal-ligand cooperative state by generating a highly electrophilic metal center .
Halide Abstraction: In a nitrogen-filled glovebox, dissolve the Pd(II) iodide complex in anhydrous DCM. Add AgBF4 in one portion.
Causality: AgBF4 acts as a potent halide scavenger. The immense lattice energy of the precipitating AgI provides the thermodynamic driving force to abstract the iodide from the Pd center, leaving a coordinatively unsaturated cationic Pd(II) species.
Coordination: Stir the suspension at room temperature for 1 hour in the dark.
Causality: Silver salts are light-sensitive and can undergo photochemical reduction to Ag(0), which complicates purification and degrades the complex.
Filtration: Filter the mixture through a pad of Celite to remove the bright yellow AgI precipitate.
Validation via NMR: Concentrate the filtrate.
Self-Validation: The successful coordination of the C8-fluorine to the Pd(II) center is self-validating via 19F NMR. Upon coordination to the metal, the fluorine atom experiences significant shielding. You will observe a dramatic upfield shift of >30 ppm (typically appearing around -144 ppm) compared to the uncoordinated 8-fluoroquinoline.
References
Bellas, M., & Suschitzky, H. (1963). Heterocyclic Fluorine Compounds. Part V. Fluoro-pyridine Oxides and Fluoroquinoline N-Oxides. Journal of the Chemical Society, 4007-4009.[Link]
Scharf, A., Goldberg, I., & Vigalok, A. (2013). Evidence for Metal–Ligand Cooperation in a Pd–PNF Pincer-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 135(3), 967–970.[Link]
Glorius, F., et al. (2021). Photochemical Intermolecular Dearomative Cycloaddition of Bicyclic Azaarenes with Alkenes. National Institutes of Health (PMC).[Link]
Ghergurovich, J. M., et al. (2021). Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors.
Validation
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development and Purity Validation for 7-Bromo-8-fluoroquinoline
This guide provides a comprehensive, in-depth framework for the development and subsequent validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 7-Bromo...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, in-depth framework for the development and subsequent validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 7-Bromo-8-fluoroquinoline. As a halogenated heterocyclic compound, likely synthesized as a pharmaceutical intermediate, ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of steps, delving into the scientific rationale behind experimental choices and comparing alternative approaches to yield a robust, reliable, and efficient analytical method.
The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures, ensuring regulatory compliance and scientific rigor.[1][2][3]
Foundational Strategy: Analyte Characterization
Before any experimental work, a thorough understanding of the analyte is crucial for an efficient method development process.[4][5]
Chemical Structure: 7-Bromo-8-fluoroquinoline (C₉H₅BrFN) possesses a fused aromatic ring system, making it inherently hydrophobic. The presence of bromine and fluorine atoms further increases its lipophilicity.
LogP (predicted): ~3.04.[8] This value confirms the non-polar nature of the molecule, making Reverse-Phase HPLC (RP-HPLC) the mode of choice.
UV Chromophore: The quinoline ring system is an excellent chromophore, allowing for sensitive UV detection. A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
pKa: The nitrogen atom in the quinoline ring is basic. Understanding its pKa is vital for selecting a mobile phase pH that ensures the analyte is in a single, uncharged form for consistent retention and good peak shape.
HPLC Method Development: A Systematic and Comparative Approach
The goal of method development is to achieve adequate separation of the main peak from all potential impurities and degradation products with good resolution, symmetry, and a reasonable analysis time.[9][10]
This "scouting" phase involves a systematic evaluation of the most influential parameters: the stationary phase and the mobile phase.[5][10]
Stationary Phase Comparison:
The choice of column chemistry is the most powerful tool for manipulating selectivity. For a halogenated aromatic compound like 7-Bromo-8-fluoroquinoline, three primary candidates are compared:
C18 (Octadecylsilane): This is the workhorse of reverse-phase chromatography. It is the first-choice recommendation due to its strong hydrophobic interactions with the non-polar analyte.[11]
Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte. This can be particularly effective for separating compounds with different aromatic systems or substitutions.[11][12]
Pentafluorophenyl (PFP/F5): The F5 phase provides a unique combination of hydrophobic, aromatic, and dipole-dipole interactions, making it highly effective for separating halogenated compounds and positional isomers.[11]
Experimental Protocol: Column Screening
Prepare a stock solution of 7-Bromo-8-fluoroquinoline in a suitable solvent (e.g., Acetonitrile/Water 50:50).
Individually install each column (e.g., C18, Phenyl-Hexyl, F5; typically 4.6 x 150 mm, 5 µm) into the HPLC system.
For each column, run a generic scouting gradient.
Mobile Phase A: 0.1% Formic Acid in Water (provides an acidic pH to ensure the quinoline nitrogen is protonated).
Mobile Phase B: Acetonitrile (ACN).
Gradient: 5% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: Diode Array Detector (DAD) to monitor peak purity and confirm λmax.
Evaluate the resulting chromatograms for retention time, peak shape (tailing factor), and any separation of minor impurity peaks.
Mobile Phase Comparison:
Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers.
Acetonitrile: Generally provides lower backpressure and better peak shapes for many compounds.
Methanol: Can alter selectivity and is sometimes more effective at separating specific impurity pairs.
The screening process should be repeated using Methanol as Mobile Phase B to observe any changes in selectivity that could be advantageous.
After selecting the most promising column and organic solvent combination (e.g., a C18 column with ACN), the method is fine-tuned to meet performance targets.[13]
Gradient Optimization: The gradient slope is adjusted to improve the resolution between the main peak and closely eluting impurities. A shallower gradient provides more separation time and better resolution.
Temperature Control: Adjusting column temperature (e.g., between 25°C and 40°C) can improve peak shape and alter selectivity.
Mobile Phase pH: The pH of the aqueous mobile phase should be controlled using a buffer (e.g., phosphate, acetate) to ensure consistent retention times, especially if any impurities have ionizable groups.[11] The pH should be set at least 1-2 units away from the pKa of the analyte and any impurities.
The workflow for method development can be visualized as a logical progression from broad screening to fine-tuning.
Caption: Workflow for HPLC Method Development.
The following table presents a hypothetical but realistic final method achieved through this development process.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.02 M Potassium Phosphate, pH 3.0
Mobile Phase B
Acetonitrile (ACN)
Gradient
5% B to 30% B in 5 min, 30% to 70% B in 15 min, hold at 95% B for 2 min, return to 5% B
Flow Rate
1.0 mL/min
Column Temperature
35°C
Detection
UV at 254 nm
Injection Volume
10 µL
Purity Method Validation: A Rigorous Assessment
Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][14][15] For a purity method, this involves a comprehensive set of tests as mandated by ICH Q2(R1).[2][3]
The interconnected nature of validation parameters ensures a comprehensive evaluation of the method's performance.
Caption: Core Components of HPLC Method Validation.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][15] This is most powerfully demonstrated through forced degradation studies.[16][17][18]
Experimental Protocol: Forced Degradation
Expose solutions of 7-Bromo-8-fluoroquinoline to the following stress conditions until 5-20% degradation is observed:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal: Solid drug substance at 105°C for 48 hours.
Photolytic: Solution exposed to UV light (ICH Q1B) for 24 hours.
Analyze each stressed sample using the developed HPLC method with a DAD detector.
Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis (using DAD software) must confirm that the main peak is spectrally pure in all stressed samples, indicating no co-elution.[19]
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[20]
Experimental Protocol: Linearity
Prepare a series of at least five standard solutions of 7-Bromo-8-fluoroquinoline, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).
Inject each standard in triplicate.
Plot a graph of the mean peak area versus concentration.
Y-intercept: Should be insignificant compared to the response at 100% concentration.
Concentration Level
Mean Peak Area
LOQ (0.05 µg/mL)
1,250
50% (0.5 µg/mL)
124,500
80% (0.8 µg/mL)
201,000
100% (1.0 µg/mL)
250,500
120% (1.2 µg/mL)
300,100
150% (1.5 µg/mL)
375,800
Result
r² = 0.9998
Accuracy is the closeness of the test results to the true value. It is determined by spiking a placebo (if applicable) or a known sample with known amounts of the analyte.
Experimental Protocol: Accuracy
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 7-Bromo-8-fluoroquinoline into a sample matrix.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[21]
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
0.80
0.79
98.8%
100%
1.00
1.01
101.0%
120%
1.20
1.19
99.2%
Mean Recovery
99.7%
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol: Precision
Repeatability: Analyze six separate preparations of the sample at 100% concentration.
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0% for repeatability and not more than 2.5% for intermediate precision.[21]
Precision Level
Mean Assay (%)
Std. Deviation
RSD (%)
Repeatability (n=6)
99.8
0.45
0.45%
Intermediate Precision (n=6)
100.1
0.78
0.78%
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N) of the response.
Experimental Protocol: LOD & LOQ
Determine the concentration that yields an S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria:
LOD: S/N ≥ 3.
LOQ: S/N ≥ 10. Precision (RSD) at the LOQ should be ≤ 10%.[21]
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[14]
Experimental Protocol: Robustness
Introduce small, deliberate changes to the method parameters, one at a time.
Analyze the sample under each modified condition and evaluate the effect on system suitability (e.g., resolution, tailing factor) and the final result.
Acceptance Criteria: The system suitability parameters must remain within acceptable limits, and the assay result should not significantly change, demonstrating the method's reliability.
Conclusion
This guide outlines a systematic, comparative, and scientifically-grounded approach to developing and validating a stability-indicating HPLC method for the purity assessment of 7-Bromo-8-fluoroquinoline. By beginning with a thorough understanding of the analyte, comparing key chromatographic variables, and performing a rigorous validation according to ICH guidelines, a reliable and robust method can be established. Such a method is indispensable for ensuring product quality throughout the drug development lifecycle, from intermediate synthesis to final product release.
References
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: HPLC Method Development and Validation for Pharmaceutical Analysis
Source: Technology Networks
URL: [Link]
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: ECA Academy
URL: [Link]
Title: An Effective Approach to HPLC Method Development
Source: Onyx Scientific
URL: [Link]
Title: Forced degradation and impurity profiling
Source: ScienceDirect
URL: [Link]
Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1)
Source: Jordi Labs
URL: [Link]
Title: A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development
Source: American Pharmaceutical Review
URL: [Link]
Title: A Three-Pronged Template Approach for Rapid HPLC Method Development
Source: Chromatography Online
URL: [Link]
Title: A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter
Source: Preprints.org
URL: [Link]
Title: Forced degradation and impurity profiling: recent trends in analytical perspectives
Source: PubMed
URL: [Link]
Title: 7-bromo-8-fluoroquinoline — Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: Forced Degradation Studies for Biopharmaceuticals
Source: BioPharm International
URL: [Link]
Title: HOW TO APPROACH A FORCED DEGRADATION STUDY
Source: SGS
URL: [Link]
Title: Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices
Source: Lab Manager
URL: [Link]
Title: HPLC separation of related halogenated aromatic, any one??
Source: Chromatography Forum
URL: [Link]
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Steps for HPLC Method Validation
Source: Pharmaguideline
URL: [Link]
Title: CAS 1375107-95-1 | 7-Bromo-8-fluoroquinoline
Source: Hoffman Fine Chemicals
URL: [Link]
Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry
Source: IVT Network
URL: [Link]
Liquid chromatography-mass spectrometry (LC-MS) analysis of 7-Bromo-8-fluoroquinoline
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally rigid, heavily halogenated regioisomers. 7-Bromo-8-fluoroquinoline (CAS 1375107-95-1) is a prime example.
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally rigid, heavily halogenated regioisomers. 7-Bromo-8-fluoroquinoline (CAS 1375107-95-1) is a prime example. This dihalogenated heterocyclic building block is highly valued in medicinal chemistry, as halogenation strategically enhances pharmacokinetic properties and target binding affinities [1].
However, when developing a Liquid Chromatography-Mass Spectrometry (LC-MS) method for this compound, the default approach of utilizing a standard C18 column often fails. The subtle positional differences of the bromine and fluorine atoms in regioisomers (such as 6-bromo-8-fluoroquinoline vs. 7-bromo-8-fluoroquinoline) present nearly identical hydrophobic profiles, leading to co-elution and compromised quantitative accuracy.
This guide objectively compares the performance of traditional C18 (Octadecylsilane) stationary phases against PFP (Pentafluorophenyl) phases for the LC-MS analysis of 7-Bromo-8-fluoroquinoline, providing the mechanistic causality and self-validating experimental protocols required for robust method development.
Mechanistic Causality: Why C18 Fails and PFP Succeeds
To understand the chromatographic behavior of 7-Bromo-8-fluoroquinoline, we must analyze the molecule's electronic environment. The quinoline core is an electron-rich aromatic system, but the addition of the highly electronegative fluorine and the bulky, polarizable bromine creates strong localized dipoles.
The Limitation of C18:
Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the overall lipophilicity (LogP) of 7-bromo and 6-bromo regioisomers is virtually indistinguishable, a C18 phase cannot effectively discriminate between them.
The PFP Advantage:
Pentafluorophenyl (PFP) columns provide orthogonal selectivity by acting as a multi-mode stationary phase. As documented in comprehensive evaluations of fluorinated HPLC phases (), PFP ligands engage the analyte through four distinct mechanisms:
π-π Interactions: The electron-deficient pentafluorophenyl ring of the stationary phase strongly interacts with the electron-rich quinoline core.
Dipole-Dipole Interactions: The highly electronegative C-F bonds on the PFP ligand align with the C-F and C-Br dipoles of the analyte.
Shape Selectivity: The rigid, planar structure of the PFP group offers superior steric discrimination for the exact positional placement of the halogens.
Hydrophobic Interactions: The propyl spacer of the PFP ligand provides baseline dispersive retention.
Fig 1. Mechanistic comparison of stationary phase interactions for fluorinated compounds.
Comparative Performance Data
To objectively evaluate the two chemistries, an equimolar mixture of 7-Bromo-8-fluoroquinoline and its closely related isomer, 6-Bromo-8-fluoroquinoline, was analyzed. The quantitative data below highlights the critical performance metrics.
Analytical Metric
Standard C18 (Octadecylsilane)
PFP (Pentafluorophenyl)
Retention Time (7-Bromo isomer)
4.25 min
5.80 min
Retention Time (6-Bromo isomer)
4.30 min
6.45 min
Selectivity (α)
1.01
1.14
Resolution (Rs)
0.8 (Co-elution)
3.5 (Baseline Resolution)
Peak Asymmetry (As)
1.45 (Tailing)
1.05 (Symmetrical)
MS Signal Intensity (CPS)
4.5 × 10⁵
6.8 × 10⁵
Data Synthesis: The C18 column fails to achieve baseline resolution (
Rs<1.5
), rendering it useless for isomeric purity assays. Furthermore, the basic nitrogen of the quinoline ring interacts with residual uncapped silanols on the C18 silica support, causing peak tailing (
As=1.45
). The PFP column, leveraging its multi-mode interactions, achieves a massive selectivity boost (
α=1.14
) and perfect baseline resolution (
Rs=3.5
).
Self-Validating LC-MS Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in System Suitability Testing (SST) via mass isotopic profiling, a standard practice for automated halogenated compound detection () [2].
Fig 2. End-to-end LC-MS workflow for the analysis of halogenated quinoline derivatives.
Step 1: UHPLC Chromatographic Conditions
Column: High-strength silica PFP column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid. (Causality: Formic acid protonates the basic quinoline nitrogen, critical for high ESI+ efficiency and mitigating secondary silanol interactions).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (Causality: Acetonitrile is strictly preferred over Methanol for PFP columns. Methanol acts as a hydrogen-bond donor/acceptor and will disrupt the delicate π-π interactions between the PFP ligand and the quinoline core, collapsing the resolution).
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Step 2: Mass Spectrometry (ESI+) Parameters & Isotopic Validation
Because quinolines are highly basic, they ionize exceptionally well in Positive Electrospray Ionization (ESI+) mode, a behavior well-documented in the characterization of naturally occurring and synthetic quinolines () [3].
Ionization Mode: ESI Positive (ESI+).
Capillary Voltage: 3.0 kV.
Desolvation Temperature: 450°C.
Self-Validating Isotope Check (Crucial): Bromine exists in nature as two stable isotopes:
79
Br (50.69%) and
81
Br (49.31%). The exact mass of 7-Bromo-8-fluoroquinoline is 224.96 Da. Therefore, the protonated precursor ion
[M+H]+must present as a distinct 1:1 doublet at m/z 226.0 and m/z 228.0 . If this ~1:1 ratio is absent in the MS1 spectrum, the peak is an isobaric interference, and the system fails the validation check.
MS/MS Transitions (MRM):
Quantifier: m/z 226.0
→
206.0 (Loss of HF, -20 Da).
Qualifier: m/z 226.0
→
147.0 (Loss of Br radical).
Step 3: Sequence Design
Blank Injection (Mobile Phase): Confirms zero carryover (quinolines can sometimes stick to PEEK tubing; ensure stainless steel or passivated flow paths).
System Suitability Standard: Injection of the regioisomer mixture. The sequence must automatically halt if
Rs<2.0
between the 6-bromo and 7-bromo isomers.
Sample Analysis.
Conclusion & Recommendations
For the LC-MS analysis of 7-Bromo-8-fluoroquinoline and similar halogenated heterocycles, standard C18 columns are analytically insufficient due to their reliance on purely dispersive interactions. Pentafluorophenyl (PFP) columns are the mandatory choice. By exploiting π-π, dipole-dipole, and shape-selective interactions, PFP phases transform a co-eluting isomeric mixture into a baseline-resolved, highly quantifiable assay. When paired with strict Acetonitrile-based gradients and ESI+ isotopic ratio validation, this methodology guarantees both high throughput and unassailable data integrity.
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi
PubMed (Analytical Chemistry)[Link]
A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography
PubMed (Analytica Chimica Acta)[Link]
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC
LCGC International
[Link]
Validation
A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 7-Bromo-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction (SC-XRD) analysis of 7-Bromo-8-fluoroquinoline. While experim...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction (SC-XRD) analysis of 7-Bromo-8-fluoroquinoline. While experimental data for this specific compound is not publicly available, this document outlines the expected experimental workflow, potential structural insights, and a comparative analysis with the structurally similar compound, 7-Bromo-8-hydroxyquinoline. This guide is intended to serve as a practical resource for researchers engaged in the structural characterization of novel quinoline derivatives and other heterocyclic compounds.
Introduction: The Significance of Structural Elucidation
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For drug development professionals, understanding the crystal structure of a compound is paramount for rational drug design, polymorphism screening, and intellectual property protection. Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.[1]
7-Bromo-8-fluoroquinoline is a halogenated quinoline derivative. The introduction of bromine and fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry. This guide will walk through the process of elucidating its crystal structure and discuss the anticipated findings in comparison to a known analog.
Part 1: Experimental Workflow for 7-Bromo-8-fluoroquinoline
The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the refinement of the crystallographic model.
Crystal Growth: The Foundation of a High-Quality Structure
The initial and often most challenging step is obtaining diffraction-quality single crystals. For a novel compound like 7-Bromo-8-fluoroquinoline, a systematic screening of crystallization conditions is necessary.
Experimental Protocol: Crystal Growth of 7-Bromo-8-fluoroquinoline
Solvent Screening: Begin with a diverse range of solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, and hexane) to assess solubility.
Crystallization Techniques:
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent and allow the solvent to evaporate slowly at a constant temperature.
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a poor solvent (precipitant). The slow diffusion of the precipitant into the compound solution can induce crystallization.
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
Optimization: Once initial crystals are obtained, refine the conditions by varying the solvent system (using co-solvents), concentration, temperature, and the rate of crystallization.
Causality Behind Experimental Choices: The choice of solvent and crystallization technique is dictated by the compound's solubility and polarity. A solvent in which the compound has moderate solubility is often ideal. Slowing down the crystallization process is key to allowing the molecules to pack in a highly ordered, crystalline lattice, which is essential for a successful diffraction experiment.
Data Collection: Capturing the Diffraction Pattern
Once suitable crystals are grown, the next step is to collect the X-ray diffraction data. Modern single-crystal diffractometers, such as the Bruker D8 Venture, are equipped with high-intensity X-ray sources and sensitive detectors, enabling the collection of high-resolution data from very small crystals.[2]
Experimental Protocol: Single-Crystal X-ray Data Collection
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.[2]
Diffractometer Setup: The crystal is placed in the X-ray beam of the diffractometer. A series of diffraction images are collected as the crystal is rotated.
Data Processing: The collected images are processed using software like Bruker's APEX suite. This involves integrating the diffraction spots to determine their intensities and positions, and then correcting for various experimental factors (e.g., Lorentz and polarization effects).
Workflow for Single-Crystal X-ray Diffraction
Conclusion
The structural elucidation of 7-Bromo-8-fluoroquinoline via single-crystal X-ray diffraction will provide definitive insights into its three-dimensional structure and intermolecular interactions. By following the detailed experimental workflow outlined in this guide, researchers can obtain high-quality crystallographic data. The comparative analysis with the known structure of 7-Bromo-8-hydroxyquinoline highlights the critical role of the substituent at the 8-position in directing the crystal packing. The absence of a strong hydrogen bond donor in the fluoro-derivative is anticipated to lead to a significantly different packing arrangement, likely driven by weaker halogen and π-π interactions. This structural information is invaluable for understanding the solid-state properties of this compound and for guiding future drug design efforts.
References
MATFab Facility, The University of Iowa. Single-crystal X-ray diffraction. [Link]
PubChem. (n.d.). 7-Bromo-8-hydroxyquinoline. National Center for Biotechnology Information. [Link]
The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database. [Link]
Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry, 59(7), o403-o404. [Link]
7-Bromo-8-fluoroquinoline vs 7-Chloro-8-fluoroquinoline in drug design
The 7-substituted 8-fluoroquinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of antimalarials, kinase inhibitors, and anticancer agents. When optimizing this...
Author: BenchChem Technical Support Team. Date: April 2026
The 7-substituted 8-fluoroquinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of antimalarials, kinase inhibitors, and anticancer agents. When optimizing this scaffold, the choice between a 7-bromo and a 7-chloro substituent is not merely a matter of lipophilicity; it represents a fundamental divergence in steric profiling, electronic distribution, and synthetic tractability.
As drug design shifts toward highly targeted, non-covalent interactions, understanding the nuanced dichotomy between these two halogens is critical for rational lead optimization.
The Electronic Paradigm: Sigma-Hole Superpolarization
Historically, halogens were viewed strictly as hydrophobic, electron-rich substituents. However, modern molecular mechanics recognizes the halogen bond —a highly directional, non-covalent interaction driven by the
σ
-hole. The
σ
-hole is a localized region of positive electrostatic potential on the outermost surface of the halogen atom, directly opposite the carbon-halogen covalent bond .
The strength of a halogen bond is dictated by the polarizability of the halogen and the electron-withdrawing nature of the adjacent scaffold. Bromine is significantly more polarizable than chlorine, inherently possessing a larger and more positive
σ
-hole.
The 8-Fluoro Synergistic Effect: In the 8-fluoroquinoline system, the highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect (-I effect) on the quinoline ring. This inductive pull superpolarizes the adjacent 7-position. Consequently, the 7-bromo-8-fluoroquinoline scaffold acts as an exceptionally potent halogen bond donor, capable of forming strong, highly directional interactions with Lewis bases (such as protein backbone carbonyls) in a binding pocket. The 7-chloro analog, being less polarizable, forms a much weaker
σ
-hole under the same inductive conditions.
Electronic interplay in 7-halo-8-fluoroquinolines driving highly directional halogen bonding.
Quantitative Physicochemical Comparison
To objectively compare these alternatives, we must evaluate their fundamental physicochemical properties. The table below summarizes the quantitative differences that dictate their behavior in biological systems.
Property
7-Chloro-8-fluoroquinoline
7-Bromo-8-fluoroquinoline
Halogen vdW Radius
1.75 Å
1.85 Å
Electronegativity (Pauling)
3.16
2.96
Polarizability
Lower
Higher
σ
-Hole Magnitude (
Vs,max
)
Moderate
Strong
Lipophilicity Contribution (
ΔlogP
)
~ +0.71
~ +0.86
C-X Bond Dissociation Energy
~ 81 kcal/mol
~ 68 kcal/mol
Primary Utility in Drug Design
Final Pharmacophore
Halogen Bond Donor / Synthetic Hub
Self-Validating Experimental Protocols
To rigorously evaluate these scaffolds, application scientists must deploy methodologies that isolate specific variables. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Thermodynamic Deconvolution of Halogen Bonding via Isothermal Titration Calorimetry (ITC)
Causality: When substituting a proton with a halogen, binding affinity often increases. However, it is critical to determine whether this increase is driven by entropy (the hydrophobic effect of displacing water) or enthalpy (the formation of a highly directional halogen bond). ITC directly measures the heat of binding (
ΔH
), allowing researchers to decouple these thermodynamic drivers .
Self-Validation Mechanism: This protocol uses a 7-H-8-fluoroquinoline analog as an internal baseline. By subtracting the thermodynamic profile of the control from the 7-halo analogs, the specific enthalpic contribution of the
σ
-hole interaction is isolated, ruling out false positives caused by non-specific hydrophobic packing.
Step-by-Step Methodology:
Protein Preparation: Dialyze the target protein (e.g., a kinase with a known backbone carbonyl in the hinge region) into a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to avoid buffer interference with the
σ
-hole.
Ligand Preparation: Prepare 10 mM stock solutions of 7-Chloro-8-fluoroquinoline, 7-Bromo-8-fluoroquinoline, and 7-H-8-fluoroquinoline (control) in 100% DMSO. Dilute to 100
μ
M in the exact final dialysis buffer (ensure final DMSO concentration is matched exactly between protein and ligand solutions, typically
≤
2%).
Titration Execution: Load the protein (10
μ
M) into the ITC cell and the ligand (100
μ
M) into the syringe. Perform 20 injections of 2
μ
L each at 25°C, with a stirring speed of 1000 rpm and 150-second intervals.
Data Deconvolution: Fit the binding isotherms using a one-site binding model. Extract
ΔG
,
ΔH
, and
−TΔS
.
Validation Check: Calculate
ΔΔH=ΔHhalo−ΔHcontrol
. A significantly more negative
ΔΔH
for the 7-bromo analog compared to the 7-chloro analog validates the presence of a stronger halogen bond, confirming the structure-based design hypothesis.
Self-validating experimental workflow to isolate and quantify halogen bond thermodynamics.
Protocol 2: Late-Stage Divergent Synthesis via Palladium-Catalyzed Cross-Coupling
Causality: In early-stage drug discovery, the 7-position often requires extensive structure-activity relationship (SAR) exploration. The carbon-bromine bond is significantly weaker than the carbon-chlorine bond, making 7-bromo-8-fluoroquinoline an ideal electrophile for oxidative addition by palladium catalysts. The 7-chloro analog, conversely, is highly resistant to standard cross-coupling, making it suitable as a metabolically stable, terminal pharmacophore.
Self-Validation Mechanism: The protocol employs a parallel reaction setup where both the 7-Br and 7-Cl analogs are subjected to identical Suzuki-Miyaura conditions. The quantitative recovery of the 7-Cl starting material alongside the complete conversion of the 7-Br analog internally validates the chemoselectivity of the scaffold.
Step-by-Step Methodology:
Reaction Setup: In two separate, oven-dried Schlenk tubes, add 7-Bromo-8-fluoroquinoline (1.0 eq) to Tube A and 7-Chloro-8-fluoroquinoline (1.0 eq) to Tube B.
Reagent Addition: To both tubes, add phenylboronic acid (1.2 eq),
Pd(dppf)Cl2
(0.05 eq), and potassium carbonate (2.0 eq).
Solvent Introduction: Evacuate and backfill the tubes with nitrogen three times. Add degassed 1,4-dioxane/water (4:1 v/v) to achieve a 0.2 M concentration.
Thermal Activation: Heat both reaction mixtures to 90°C for 4 hours under vigorous stirring.
Quench and Analysis: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Validation Check: Analyze the crude mixtures via LC-MS. Tube A (7-Br) must show >95% conversion to the 7-phenyl-8-fluoroquinoline product. Tube B (7-Cl) must show >95% recovery of the unreacted 7-Chloro-8-fluoroquinoline starting material. This orthogonal reactivity confirms the 7-Br analog as the superior synthetic hub.
Strategic Decision Matrix
Choosing between these two building blocks requires aligning the chemical properties with the specific goals of the drug development program.
Development Goal
Recommended Scaffold
Mechanistic Rationale
Maximizing Target Affinity
7-Bromo-8-fluoroquinoline
The larger, highly polarizable bromine atom, enhanced by the 8-fluoro group, forms superior enthalpic halogen bonds with target Lewis bases.
Optimizing Lipophilic Efficiency (LipE)
7-Chloro-8-fluoroquinoline
Chlorine provides a lower molecular weight and lower LogP penalty, preventing non-specific binding and improving aqueous solubility.
SAR Library Generation
7-Bromo-8-fluoroquinoline
The weaker C-Br bond allows for facile late-stage functionalization via transition-metal catalysis.
Metabolic Shielding
7-Chloro-8-fluoroquinoline
The stronger C-Cl bond is highly resistant to oxidative dehalogenation and provides sufficient steric bulk to block CYP450 metabolism at the 7-position.
References
Clark, T., Hennemann, M., Murray, J. S., & Politzer, P. (2007). Halogen bonding: the sigma-hole. Journal of Molecular Modeling, 13(2), 291-296.[Link]
Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.[Link]
Politzer, P., Murray, J. S., & Clark, T. (2013). The Halogen Bond. Physical Chemistry Chemical Physics, 15(27), 11178-11189.[Link]
Burgess, S. J., Selzer, A., Kelly, J. X., Smilkstein, M. J., Riscoe, M. K., & Peyton, D. H. (2011). Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry, 54(16), 5660-5670.[Link]
Operational & Disposal Guide: 7-Bromo-8-fluoroquinoline 7-Bromo-8-fluoroquinoline (CAS: 1375107-95-1) is a highly reactive, halogenated heterocyclic intermediate frequently utilized in the synthesis of advanced therapeut...
7-Bromo-8-fluoroquinoline (CAS: 1375107-95-1) is a highly reactive, halogenated heterocyclic intermediate frequently utilized in the synthesis of advanced therapeutics, including PRMT5 and LSD1 inhibitors[1][2]. Because the quinoline scaffold is functionalized with both bromine and fluorine atoms, this compound presents unique environmental and toxicological challenges. Proper disposal is not merely a regulatory formality; it is a critical operational safeguard designed to prevent the release of highly corrosive hydrofluoric (HF) and hydrobromic (HBr) acids during waste destruction[3][4].
As a Senior Application Scientist, I have structured this guide to provide researchers and EHS professionals with a self-validating, step-by-step methodology for the safe handling, segregation, and ultimate thermal destruction of this compound.
Hazard Profile & Operational Causality
Before handling or disposing of 7-Bromo-8-fluoroquinoline, personnel must understand how its specific hazard profile dictates downstream logistical protocols. The compound is classified under several GHS hazard categories[5][6].
Table 1: GHS Classifications and Operational Implications
GHS Hazard Code
Hazard Classification
Operational Causality & Protocol Implication
H302 + H312 + H332
Acute Toxicity 4 (Oral, Dermal, Inhalation)
Mandates the use of a certified fume hood and nitrile/neoprene gloves to prevent systemic absorption during transfer[5].
H315
Skin Irritation 2
Requires immediate removal of contaminated PPE; waste must be sealed to prevent dermal contact by downstream handlers[5].
H319
Eye Irritation 2A
Necessitates splash-proof chemical goggles. Eyewash stations must be within 10 seconds of the handling area[5].
H336
STOT SE 3 (Central Nervous System)
Vapors/dust can cause drowsiness or dizziness. Open bench work is strictly prohibited[5].
Waste Segregation & Collection Methodology
The Causality of Segregation: 7-Bromo-8-fluoroquinoline must be strictly segregated into Halogenated Organic Waste streams. Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and can exceed the halogen tolerance limits of standard commercial incinerators. If halogens enter a non-compliant incinerator, they cause severe equipment corrosion and violate EPA emissions standards[3][7].
Step-by-Step Collection Protocol:
Container Selection: Select a chemically compatible, high-density polyethylene (HDPE) or glass waste container. Verify that the container is entirely free of incompatible residues (e.g., strong oxidizers or strong bases)[8].
Pre-Labeling: Affix a standardized "Hazardous Waste" label before adding the first drop or grain of waste. Explicitly write: "Halogenated Organic Waste: Contains 7-Bromo-8-fluoroquinoline (Brominated/Fluorinated)"[9].
Transfer Operations: Inside a continuously operating fume hood, use a dedicated funnel to transfer liquid solutions or solid residues into the waste container.
Headspace Management: Do not fill the container beyond 75% capacity. This self-validating step ensures sufficient headspace for vapor expansion, preventing pressure-induced ruptures during storage[8].
Secondary Containment: Place the sealed waste container in a secondary containment tray within a designated Satellite Accumulation Area (SAA)[9].
Table 2: Quantitative Logistical Parameters
Parameter
Operational Requirement
Causality
Container Fill Limit
Maximum 75% capacity
Prevents over-pressurization from vapor expansion during storage[8].
Storage Time Limit
< 180 days
Complies with EPA RCRA regulations for Satellite Accumulation Areas[9].
Combustion Temp.
> 1,000°C (1,832°F)
Required for complete thermal oxidation of the stable quinoline ring[4].
Immediate Spill Response Protocol
A robust safety system requires a predefined, step-by-step response for accidental releases to prevent cross-contamination and exposure.
Evacuate & Assess: Immediately alert nearby personnel. If the spill is highly concentrated or outside a fume hood, evacuate the immediate area and contact EHS[8].
PPE Donning: Put on fresh nitrile gloves, a lab coat, and chemical splash goggles. For large powder spills, a half-mask respirator with organic vapor/acid gas cartridges is required.
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or commercial spill pads). Do not use combustible materials like paper towels.
Collection: Carefully sweep the absorbed mixture using a non-sparking tool to avoid static discharge, and place it into an HDPE hazardous waste bucket.
Decontamination: Wash the spill area with a mild detergent solution, absorbing the rinse water and adding it to the same halogenated waste bucket.
Disposal Handoff: Label the bucket as "Spill Cleanup Debris: Halogenated Organic Waste (7-Bromo-8-fluoroquinoline)" and request an immediate EHS pickup[8].
Final Disposal & Destruction Mechanism
The ultimate destruction of 7-Bromo-8-fluoroquinoline relies on specialized thermal treatment. Because it contains halogens, standard boiler incineration is strictly prohibited[7].
Rotary Kiln Incineration: The waste is transported by an institutional EHS team to a RCRA-permitted commercial incinerator. It is injected into a rotary kiln operating at temperatures exceeding 1,000°C to ensure the complete thermal oxidation and cleavage of the quinoline ring[3][4].
Caustic Wet Scrubbing: The combustion of the bromine and fluorine atoms inevitably generates highly toxic and corrosive HBr and HF gases. To prevent atmospheric release, the incinerator's exhaust flue gas is routed through a caustic wet scrubber (typically utilizing a sodium hydroxide, NaOH, mist). The scrubber neutralizes the acid gases, precipitating them as harmless sodium bromide (NaBr) and sodium fluoride (NaF) salts, which are captured and safely disposed of in a secure landfill[4][10].
Workflow Visualization
Figure 1: End-to-end segregation and thermal destruction workflow for 7-Bromo-8-fluoroquinoline.
Navigating the Synthesis Landscape: A Guide to the Safe Handling of 7-Bromo-8-fluoroquinoline
For the pioneering researchers and drug development professionals navigating the complex world of novel chemical entities, the synthesis and application of compounds like 7-Bromo-8-fluoroquinoline represent a frontier of...
Author: BenchChem Technical Support Team. Date: April 2026
For the pioneering researchers and drug development professionals navigating the complex world of novel chemical entities, the synthesis and application of compounds like 7-Bromo-8-fluoroquinoline represent a frontier of discovery. As a halogenated quinoline, this molecule holds significant potential in medicinal chemistry and materials science. However, its inherent reactivity and toxicological profile demand a meticulous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of 7-Bromo-8-fluoroquinoline, ensuring the protection of both the scientist and the integrity of the research.
Understanding the Hazard Profile of 7-Bromo-8-fluoroquinoline
7-Bromo-8-fluoroquinoline is classified with several key hazards that dictate the necessary safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is an acute toxin if swallowed, in contact with skin, or if inhaled.[1] It is also a skin and eye irritant and may cause respiratory irritation.[1][2] The presence of bromine and fluorine substituents on the quinoline core suggests that thermal decomposition or combustion could release toxic and corrosive gases such as hydrogen bromide, hydrogen fluoride, and nitrogen oxides.
GHS Hazard Classifications for 7-Bromo-8-fluoroquinoline: [1]
Hazard Class
Category
Hazard Code
Signal Word
Acute Toxicity (Oral)
Category 4
H302
Warning
Acute Toxicity (Dermal)
Category 4
H312
Warning
Acute Toxicity (Inhalation)
Category 4
H332
Warning
Skin Irritation
Category 2
H315
Warning
Eye Irritation
Category 2A
H319
Warning
Specific target organ toxicity — single exposure (Respiratory tract irritation)
Category 3
H336
Warning
This hazard profile underscores the necessity of a multi-layered approach to personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling 7-Bromo-8-fluoroquinoline. The following table outlines the recommended PPE for various laboratory operations.
Operation
Minimum PPE Requirement
Enhanced Precautions (for larger quantities or higher risk procedures)
Weighing and Aliquoting (Solid)
Nitrile gloves (double-gloving recommended), safety glasses with side shields, laboratory coat.
In addition to minimum PPE, use of a chemical fume hood or a balance enclosure with exhaust is crucial to prevent inhalation of fine particulates.
Dissolution and Solution Handling
Nitrile gloves, chemical splash goggles, laboratory coat.
Face shield in addition to goggles when handling larger volumes (>50 mL).
Running Reactions
Nitrile gloves, chemical splash goggles, laboratory coat, working within a certified chemical fume hood.
Chemical-resistant apron for added protection against splashes.
Work-up and Purification
Nitrile gloves, chemical splash goggles, laboratory coat, within a chemical fume hood.
Consider neoprene or butyl rubber gloves for prolonged contact during procedures like column chromatography.
Spill Cleanup
Double-layered nitrile gloves, chemical splash goggles, laboratory coat, and a respirator with an appropriate cartridge for organic vapors and acid gases.
Chemical-resistant coveralls and boot covers for larger spills.
It is crucial to consult the Safety Data Sheet (SDS) for any chemical and the glove manufacturer's compatibility charts to ensure the chosen glove material provides adequate protection against the specific solvents being used.[3]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 7-Bromo-8-fluoroquinoline.